molecular formula C38H46F4N6O9S B607649 Glecaprevir CAS No. 1365970-03-1

Glecaprevir

Katalognummer: B607649
CAS-Nummer: 1365970-03-1
Molekulargewicht: 838.9 g/mol
InChI-Schlüssel: MLSQGNCUYAMAHD-ITNVBOSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glecaprevir is a direct-acting small molecule and potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease . This enzyme is essential for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins, which are all critical for viral replication . By inhibiting NS3/4A protease, this compound effectively disrupts the viral life cycle, preventing the replication of the virus . In clinical and real-world studies, this compound, particularly when used in combination with pibrentasvir (an NS5A inhibitor), has demonstrated high efficacy as a pangenotypic regimen, achieving Sustained Virologic Response (SVR12) rates of over 95% across HCV genotypes 1-6 . Its research applications include investigating antiviral mechanisms, studying resistance patterns, and exploring new therapeutic approaches for HCV . This compound has shown a high genetic barrier to resistance and remains active against a broad range of HCV genotypes in vitro . Important Note: This product is provided for Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use in humans, nor for personal consumption. It is not intended for use in clinical diagnostics or as a pharmaceutical agent.

Eigenschaften

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSQGNCUYAMAHD-ITNVBOSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027945
Record name Glecaprevir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 to 0.3 mg/mL
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1365970-03-1
Record name Glecaprevir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glecaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLECAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Glecaprevir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glecaprevir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV). This document provides a detailed overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, virology, and pharmaceutical development. The information is presented through in-depth explanations, structured data tables, and detailed visualizations to facilitate a comprehensive understanding of this significant therapeutic agent.

Discovery and Development

This compound was discovered and developed through a collaboration between AbbVie and Enanta Pharmaceuticals.[1][2][3] The goal of the program was to identify a second-generation HCV protease inhibitor with broad activity across all major HCV genotypes and a high barrier to resistance.[4] This effort led to the identification of this compound (formerly ABT-493) as a potent inhibitor of the HCV NS3/4A protease.[4][5]

The combination of this compound with Pibrentasvir (an NS5A inhibitor) resulted in the development of Mavyret® (in the US) and Maviret® (in the EU), a pan-genotypic treatment for chronic hepatitis C.[6][7][8][9] This combination therapy has demonstrated high efficacy, with sustained virologic response at 12 weeks post-treatment (SVR12) rates exceeding 90% across genotypes 1-6 in clinical trials.[10]

Mechanism of Action

This compound targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[11][12] The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A protease is responsible for several of these critical cleavages.[11][12] this compound inhibits this protease, thereby preventing the maturation of viral proteins and disrupting the viral life cycle.[11][13]

This compound Mechanism of Action cluster_hcv Hepatitis C Virus Life Cycle cluster_cleavage Polyprotein Processing HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Cleavage by Viral Replication Viral Replication NS3->Viral Replication NS4A->Viral Replication NS4B->Viral Replication NS5A->Viral Replication NS5B->Viral Replication This compound This compound This compound->NS3/4A Protease Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NS3/4A Protease - FRET Substrate Pre-incubation Pre-incubate NS3/4A Protease with this compound Reagents->Pre-incubation This compound Prepare Serial Dilutions of this compound This compound->Pre-incubation Initiation Initiate Reaction with FRET Substrate Pre-incubation->Initiation Measurement Measure Fluorescence over Time Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine Percent Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 This compound Synthesis Strategy cluster_fragments Key Fragments cluster_macrocycle_synthesis Macrocycle Synthesis cluster_sidechain_synthesis Side Chain Synthesis This compound This compound Macrocycle Macrocyclic Core This compound->Macrocycle Retrosynthetic Disconnection Side_Chain Difluoromethyl Cyclopropyl Amino Acid Side Chain This compound->Side_Chain Retrosynthetic Disconnection Coupling Amide Bond Formation Macrocycle->Coupling Side_Chain->Coupling Etherification Intramolecular Etherification Etherification->Macrocycle Starting_Materials_M Quinoxaline and Cyclopentane Derivatives Starting_Materials_M->Etherification Cyclopropanation Corey-Chaykovsky Cyclopropanation Curtius Curtius Rearrangement Cyclopropanation->Curtius Curtius->Side_Chain Starting_Materials_S Ethyl Trifluoropyruvate Derivative Starting_Materials_S->Cyclopropanation Coupling->this compound

References

An In-Depth Technical Guide to the Early In Vitro Antiviral Activity of Glecaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational in vitro studies that characterized the antiviral activity of Glecaprevir (formerly ABT-493). This compound is a pangenotypic, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A protease. The data presented herein elucidated its potency, selectivity, and resistance profile, establishing its role as a key component in modern HCV treatment regimens.

Mechanism of Action

This compound is a potent inhibitor of the HCV NS3/4A protease, an essential enzyme for viral replication.[1][2] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] The NS3/4A serine protease is responsible for multiple cleavages of this polyprotein.[1][3] By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic processing, thereby preventing the formation of the viral replication complex and halting the viral life cycle.[1][2][3]

Glecaprevir_Mechanism_of_Action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease This compound This compound Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Mature_Proteins Cleavage NS3_4A->Polyprotein This compound->NS3_4A Block Inhibition Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex Assembly New_HCV_RNA Progeny HCV RNA Replication_Complex->New_HCV_RNA Replication

Caption: this compound inhibits the HCV NS3/4A protease, blocking polyprotein cleavage.

Quantitative Assessment of Antiviral Activity

The antiviral activity of this compound was quantified using two primary in vitro assay formats: biochemical assays and cell-based replicon systems.

2.1 Biochemical Assays

These assays measured the direct inhibitory effect of this compound on purified recombinant HCV NS3/4A protease enzymes from various genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate potent, pangenotypic activity.

Table 1: this compound Activity against Genotypic HCV NS3/4A Proteases in Biochemical Assays

HCV Genotype IC50 Range (nM)
Genotypes 1-6 3.5 - 11.3[2][4][5][6]

Data derived from studies using purified recombinant NS3/4A enzymes.[4]

2.2 Cell-Based Replicon Assays

HCV subgenomic replicons, which are capable of autonomous replication within cultured human hepatoma (Huh-7) cells, were used to assess this compound's antiviral activity in a cellular context. The 50% effective concentration (EC50) values confirm the potent and pangenotypic activity observed in biochemical assays.

Table 2: this compound Antiviral Activity in HCV Replicon Assays

HCV Genotype/Sample EC50 Value (nM)
Laboratory Strains
Genotypes 1-6 (Range) 0.21 - 4.6[4][5]
Genotype 1a 0.86
Genotype 1b 0.43
Genotype 2a 1.8
Genotype 2b 4.6
Genotype 3a 1.9[4]
Genotype 4a 0.21
Genotype 5a 0.28
Genotype 6a 0.55
Clinical Isolates (40 Samples)
Overall Median (Range) 0.30 (0.05 - 3.8)[4][5][7]
Genotype 1a (Median) 0.08[8]
Genotype 1b (Median) 0.29[8]
Genotype 2a (Median) 1.6[8]
Genotype 2b (Median) 2.2[8]
Genotype 3a (Median) 2.3[8]
Genotype 4a (Median) 0.41[8]
Genotype 5a (Median) 0.12[8]

Activity was determined in stable Huh-7 subgenomic replicon cells.

2.3 Selectivity and Cytotoxicity Profile

To ensure that this compound specifically targets the viral protease without harming host cells, its activity was tested against human proteases and its general cytotoxicity was evaluated.

Table 3: this compound In Vitro Selectivity and Cytotoxicity

Assay Type Target/Cell Line Result (nM) Therapeutic Index (Fold)
Selectivity Human Proteases* No inhibition up to 200,000 >17,700
HIV-1 EC50 > 22,000[4] N/A
HBV EC50 > 32,000[4] N/A
Cytotoxicity Huh-7 Cells CC50 = 72,000[4] ~85,000 (vs. GT1a replicon)[4]
HepG2 Cells CC50 = 62,000[4] ~73,000 (vs. GT1a replicon)[4]
MT4 Cells CC50 = 59,000[4] ~69,000 (vs. GT1a replicon)[4]

*Tested against chymase, chymotrypsin, elastase, kallikrein, urokinase, and cathepsin B.[4]

Experimental Protocols

3.1 Biochemical NS3/4A Protease Inhibition Assay

  • Objective: To measure the direct inhibition of HCV protease enzymatic activity by this compound.

  • Methodology:

    • Enzyme Source: Purified, recombinant NS3/4A protease complexes from reference strains of HCV genotypes 1 through 6 were used.

    • Substrate: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease, typically linked to a reporter system (e.g., FRET), was utilized.

    • Procedure: The enzyme was pre-incubated with various concentrations of this compound. The reaction was initiated by adding the substrate.

    • Detection: The rate of substrate cleavage was measured over time by monitoring the reporter signal (e.g., fluorescence).

    • Analysis: The concentration of this compound that inhibited 50% of the enzymatic activity (IC50) was calculated from the dose-response curve.

3.2 HCV Replicon Antiviral Assay

  • Objective: To determine the efficacy of this compound in inhibiting HCV RNA replication within host cells.

  • Methodology:

    • Cell Line: Human hepatoma (Huh-7) cells that were stably transfected with subgenomic HCV replicons were used. These replicons contained the genetic material necessary for viral replication, including the NS3/4A protease gene from various HCV genotypes.

    • Treatment: Cells were seeded in microtiter plates and exposed to a serial dilution of this compound for a period of approximately 72 hours.

    • Endpoint Measurement: The level of HCV RNA replication was quantified. This was commonly achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels directly using RT-qPCR.

    • Analysis: The drug concentration that resulted in a 50% reduction in HCV RNA replication (EC50) was determined by plotting the reduction in reporter signal against the drug concentration.

Replicon_Assay_Workflow Start Start: Huh-7 cells with HCV Replicon Plate Plate cells in 96-well plates Start->Plate Treat Add serial dilutions of this compound Plate->Treat Incubate Incubate for ~72 hours Treat->Incubate Lyse Lyse cells and measure signal (e.g., Luciferase) Incubate->Lyse Analyze Analyze data and calculate EC50 value Lyse->Analyze Resistance_Pathway WildType Wild-Type HCV Replicon Pressure Selective Pressure (this compound) WildType->Pressure A156 NS3 A156 Substitution (e.g., A156T/V) GT1a, 1b, 2a, 3a, 4a Pressure->A156 Q168 NS3 D/Q168 Substitution GT3a, 5a, 6a Pressure->Q168 Susceptibility Reduced Susceptibility to this compound A156->Susceptibility Replication Reduced Replication Fitness (in vitro) A156->Replication Q168->Susceptibility

References

Glecaprevir pangenotypic activity across HCV genotypes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pangenotypic Activity of Glecaprevir Across HCV Genotypes

Introduction

Hepatitis C virus (HCV) is a global health concern, with an estimated 71 million people chronically infected worldwide.[1] The virus is characterized by significant genetic diversity, classified into at least seven major genotypes and numerous subtypes.[1] This genetic variability has historically posed a challenge for the development of antiviral therapies. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the latest generation of drugs offering pangenotypic activity.[1][2] this compound, a potent, second-generation NS3/4A protease inhibitor, is a key component of a pangenotypic combination therapy.[1][2][3] This guide provides a detailed technical overview of this compound's pangenotypic activity, including its mechanism of action, in vitro and clinical efficacy, and resistance profile, along with the experimental protocols used for its evaluation.

Mechanism of Action

This compound targets the HCV NS3/4A protease, a crucial enzyme for viral replication.[1][4] The NS3/4A protease is responsible for cleaving the HCV polyprotein at multiple sites to release mature viral proteins.[1] By inhibiting this protease, this compound prevents the formation of the viral replication complex, thereby halting viral propagation.[4] this compound is a quinoxaline-based P2-P4 macrocyclic compound that binds to the active site of the NS3/4A protease.[1]

cluster_hcv_lifecycle HCV Lifecycle cluster_inhibition Mechanism of Inhibition HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease Replication Complex Replication Complex Viral Proteins->Replication Complex New HCV RNA New HCV RNA Replication Complex->New HCV RNA Replication This compound This compound This compound->Inhibition

This compound's Inhibition of HCV Polyprotein Processing.

In Vitro Pangenotypic Activity

The pangenotypic efficacy of this compound has been demonstrated through in vitro studies using biochemical and cell-based assays.

Biochemical Activity

This compound has shown potent inhibitory activity against purified NS3/4A proteases from HCV genotypes 1 through 6.[5][6] The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range across all tested genotypes, indicating strong binding and inhibition of the viral enzyme.[5][6]

GenotypeIC50 (nM)[6]
1a3.5
1b11.3
2a7.1
2b8.1
3a7.4
4a4.0
5a4.1
6a6.6
Cell-Based Antiviral Activity

In HCV subgenomic replicon assays, this compound effectively inhibited the replication of replicons from genotypes 1 to 6.[5] The 50% effective concentration (EC50) values were also in the nanomolar range, confirming its potent antiviral activity in a cellular context.[5] this compound demonstrated comparable activity against the protease from genotype 3, which is often considered the most difficult to treat.[5]

GenotypeEC50 (nM)[5]
1a0.89
1b0.21
2a1.8
2b4.6
3a2.0
4a0.43
5a0.29
6a0.38

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease from different genotypes and a synthetic peptide substrate with a fluorescence resonance energy transfer (FRET) pair are prepared.[7]

  • Compound Incubation: The protease is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.

  • Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the FRET pair and leading to a detectable fluorescence signal.[7] The fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the drug concentration.

Recombinant NS3/4A Recombinant NS3/4A Pre-incubation Pre-incubation Recombinant NS3/4A->Pre-incubation This compound This compound This compound->Pre-incubation Reaction Reaction Pre-incubation->Reaction FRET Substrate FRET Substrate FRET Substrate->Reaction Fluorescence Measurement Fluorescence Measurement Reaction->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination HCV Replicon Cells HCV Replicon Cells Treatment Treatment HCV Replicon Cells->Treatment This compound Dilutions This compound Dilutions This compound Dilutions->Treatment Incubation Incubation Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay EC50 Calculation EC50 Calculation Luciferase Assay->EC50 Calculation

References

Structural Insights into the Pan-Genotypic Inhibition of HCV NS3/4A Protease by Glecaprevir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between the direct-acting antiviral agent Glecaprevir and the Hepatitis C Virus (HCV) NS3/4A protease. This compound, a cornerstone of modern HCV therapy, exhibits potent, pan-genotypic activity, and understanding its mechanism of action at a molecular level is crucial for the development of future antiviral agents and for managing the emergence of drug resistance. This document outlines the key structural features of the this compound-NS3/4A complex, presents quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes the critical molecular pathways and experimental workflows.

The HCV NS3/4A Protease: A Prime Antiviral Target

The Hepatitis C virus translates its RNA genome into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages, making it an essential target for antiviral therapy. The NS3 protein contains the protease domain, and its catalytic activity is dependent on its association with the NS4A cofactor. This compound is a potent inhibitor of this enzymatic activity.

Below is a diagram illustrating the role of NS3/4A in HCV polyprotein processing.

HCV_Polyprotein_Processing cluster_cleavage Cleavage Events Polyprotein HCV Polyprotein Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural NS2 NS2 Polyprotein->NS2 NS3_4A NS3/4A Polyprotein->NS3_4A NS4B NS4B Polyprotein->NS4B NS5A NS5A Polyprotein->NS5A NS5B NS5B Polyprotein->NS5B Host Proteases Host Proteases Host Proteases->Polyprotein Cleaves Structural Proteins NS2 Autoprotease NS2 Autoprotease NS2 Autoprotease->Polyprotein Cleaves at NS2/NS3 NS3_4A_enzyme NS3/4A Protease NS3_4A_enzyme->Polyprotein Cleaves at NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B

HCV Polyprotein Processing Cascade

This compound's Mechanism of Inhibition

This compound is a macrocyclic, non-covalent inhibitor that binds with high affinity to the active site of the NS3/4A protease. Its structure is optimized for pan-genotypic activity, effectively inhibiting the protease from multiple HCV genotypes. The binding of this compound blocks substrate access to the catalytic triad (Histidine-57, Aspartate-81, and Serine-139), thereby preventing polyprotein cleavage and halting viral replication.

The following diagram illustrates the inhibitory action of this compound on the NS3/4A protease.

Glecaprevir_Inhibition cluster_protease NS3/4A Protease Active Site NS3_4A NS3/4A Protease Cleavage Polyprotein Cleavage & Viral Replication NS3_4A->Cleavage Mediates Inhibition Inhibition of Proteolytic Activity NS3_4A->Inhibition Leads to Catalytic_Triad Catalytic Triad (His-57, Asp-81, Ser-139) Substrate HCV Polyprotein Substrate Substrate->NS3_4A Binds to Active Site This compound This compound This compound->NS3_4A Binds with High Affinity Inhibition->Cleavage Blocks

Mechanism of this compound Inhibition

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified against various HCV genotypes and common resistance-associated substitutions (RASs). The data consistently demonstrate its high potency, with inhibition constants (Ki) often in the picomolar range.

Table 1: Inhibition Constants (Ki) of this compound against Wild-Type HCV NS3/4A Protease Genotypes

GenotypeKi (nM)
1a0.006 ± 0.002
2b0.019 ± 0.005
3a0.06 ± 0.01
4a0.004 ± 0.001
5a0.002 ± 0.001
6b0.004 ± 0.001

Data compiled from Timm, J., et al. (2020). Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by this compound. ACS Chemical Biology.

Table 2: Impact of Resistance-Associated Substitutions (RASs) on this compound Inhibition (Genotype 1a)

MutantKi (nM)Fold Change vs. Wild-Type
Wild-Type0.006 ± 0.0021
D168A0.11 ± 0.02~18
D168E0.015 ± 0.004~2.5

Data compiled from Timm, J., et al. (2020). Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by this compound. ACS Chemical Biology.

Detailed Experimental Protocols

The characterization of the this compound-NS3/4A interaction relies on a suite of biochemical and structural biology techniques. Below are detailed protocols for the key experiments.

Expression and Purification of HCV NS3/4A Protease

Objective: To produce and purify recombinant HCV NS3/4A protease for structural and enzymatic studies.

Protocol:

  • Transformation: Transform E. coli Rosetta (DE3) cells with a pET vector containing the gene for the His-tagged NS3/4A protease construct.

  • Cell Culture: Grow the transformed cells in LB medium supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding 1 mM IPTG and continue to culture for 16-20 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 5 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Nickel-Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 30 mM imidazole, 5 mM DTT).

    • Elute the His-tagged NS3/4A protease with elution buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 300 mM imidazole, 5 mM DTT).

  • Size-Exclusion Chromatography:

    • Further purify the eluted protein using a gel filtration column equilibrated with a suitable buffer (e.g., 25 mM MES pH 6.5, 300 mM NaCl, 10% glycerol, 5 mM DTT) to remove aggregates and impurities.

  • Concentration and Storage: Concentrate the purified protein and store at -80°C.

Enzymatic Activity Assay (FRET-based)

Objective: To measure the kinetic parameters of NS3/4A protease inhibition by this compound.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM DTT, 0.1% Triton X-100.

    • Enzyme: Purified NS3/4A protease diluted in assay buffer.

    • Substrate: A FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]A-C(5-FAMsp)-NH2) diluted in DMSO.

    • Inhibitor: this compound serially diluted in DMSO.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer.

    • Add the this compound dilutions to the wells.

    • Add the NS3/4A protease to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis:

    • Determine the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the initial velocities against the inhibitor concentrations and fit the data to the Morrison equation to determine the inhibition constant (Ki).

X-ray Crystallography of the this compound-NS3/4A Complex

Objective: To determine the three-dimensional structure of this compound bound to the NS3/4A protease.

Protocol:

  • Complex Formation: Incubate the purified NS3/4A protease with a molar excess of this compound on ice.

  • Crystallization:

    • Use the hanging-drop vapor diffusion method.

    • Mix the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., 0.1 M MES pH 6.5, 12% PEG 8000).

    • Pipette a small drop of this mixture onto a coverslip and invert it over the reservoir well.

    • Incubate at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Carefully remove the crystals from the drop.

    • Briefly soak the crystals in a cryo-protectant solution (reservoir solution supplemented with glycerol) to prevent ice formation during freezing.

  • Data Collection:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the crystal structure using molecular replacement with a known NS3/4A structure as a model.

    • Build the this compound molecule into the electron density and refine the structure to high resolution.

Experimental Workflow Summary

The following diagram provides a high-level overview of the experimental workflow for characterizing the this compound-NS3/4A interaction.

Experimental_Workflow cluster_protein Protein Production cluster_characterization Biophysical & Structural Characterization cluster_data Data Analysis & Interpretation Expression Gene Expression in E. coli Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Enzymatic_Assay Enzymatic Assay (FRET) - Determine Ki values Purification->Enzymatic_Assay Crystallography X-ray Crystallography - Solve 3D Structure Purification->Crystallography Data_Analysis Kinetic & Structural Data Analysis Enzymatic_Assay->Data_Analysis Crystallography->Data_Analysis Mechanism Elucidation of Inhibition Mechanism Data_Analysis->Mechanism

Workflow for this compound-NS3/4A Interaction Studies

This guide provides a comprehensive overview of the structural biology of the this compound-NS3/4A protease interaction, offering valuable insights for researchers and professionals in the field of antiviral drug development. The detailed methodologies and quantitative data presented herein serve as a robust resource for further investigation and the design of next-generation HCV inhibitors.

Initial Pharmacokinetic Profiling of Glecaprevir in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the initial pharmacokinetic profiling of glecaprevir in animal models. Detailed quantitative data (such as Cmax, Tmax, and AUC) and specific experimental protocols from nonclinical animal studies are not extensively available in the public domain, including regulatory submissions and scientific publications. The information presented herein is compiled from general statements in regulatory documents and related scientific literature.

Introduction

This compound (formerly ABT-493) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] Developed through a collaboration between AbbVie and Enanta Pharmaceuticals, it is a key component of the fixed-dose combination therapy MAVYRET® (this compound/pibrentasvir), a widely used treatment for chronic HCV infection.[1][2] The initial development of this compound involved a comprehensive nonclinical program to characterize its pharmacokinetic (PK) profile, including studies in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides an overview of the available information on the initial pharmacokinetic profiling of this compound in these preclinical species.

General Pharmacokinetic Characteristics

While specific quantitative data from animal studies are limited in publicly accessible resources, regulatory documents confirm that the nonclinical safety and pharmacokinetic profile of this compound was evaluated in a comprehensive package that included studies in mice, rats, rabbits, monkeys, and dogs. These studies were foundational in understanding the drug's disposition and in guiding the design of clinical trials.

In human studies, which offer insights that are generally reflective of the goals of preclinical assessments, this compound exhibits several key pharmacokinetic characteristics. It is a substrate and inhibitor of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), as well as the hepatic uptake transporters organic anion transporting polypeptide 1B1 (OATP1B1) and OATP1B3.[3] this compound undergoes limited metabolism, primarily mediated by CYP3A.[4] The primary route of elimination is biliary-fecal, with a very small percentage of the drug excreted in the urine.[4] The elimination half-life in humans is approximately 6 hours.[4]

Experimental Methodologies (Generalized)

Although specific protocols for the animal studies are not detailed in the available literature, a general methodology for conducting preclinical pharmacokinetic studies can be described.

Animal Models

Based on regulatory submissions, the nonclinical pharmacokinetic and safety assessment of this compound utilized the following animal models:

  • Mice

  • Rats

  • Rabbits

  • Monkeys

  • Dogs

Dosing and Sample Collection

A generalized workflow for a preclinical oral pharmacokinetic study is as follows:

experimental_workflow cluster_pre_dose Pre-Dose cluster_dosing Dosing cluster_post_dose Post-Dose cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting (if required) Animal_Acclimatization->Fasting Drug_Administration Oral Administration of this compound Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., saphenous vein) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis of Plasma Samples Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

Bioanalytical Method

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations over time, which is essential for the calculation of pharmacokinetic parameters.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The following provides a general overview of the ADME properties of this compound, primarily inferred from in vitro and human data, which would have been initially characterized in animal models.

Absorption

In humans, the time to reach maximum plasma concentration (Tmax) is approximately 5 hours.[4] The absorption of this compound is significantly increased when administered with food.[4]

Distribution

This compound is highly bound to human plasma proteins (approximately 97.5%).[4] The blood-to-plasma ratio in humans is about 0.57.[4]

Metabolism

This compound undergoes limited secondary metabolism, with CYP3A being the primary enzyme involved in its biotransformation.[4]

metabolism_pathway This compound This compound Metabolites Oxidative Metabolites This compound->Metabolites Limited Metabolism CYP3A CYP3A4 CYP3A->this compound

Caption: Simplified metabolic pathway of this compound.

Excretion

The predominant route of elimination for this compound is through biliary-fecal excretion.[4] In humans, approximately 92.1% of the administered dose is recovered in the feces, with less than 1% found in the urine.[4]

Quantitative Data Summary

As previously stated, detailed quantitative pharmacokinetic data from animal studies are not available in the public domain. The table below is a template illustrating how such data would be presented.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
RatData not availableOralData not availableData not availableData not availableData not available
DogData not availableOralData not availableData not availableData not availableData not available
MonkeyData not availableOralData not availableData not availableData not availableData not available

Conclusion

The initial pharmacokinetic profiling of this compound in animal models was a critical component of its preclinical development, providing essential information on its ADME properties. While specific quantitative data and detailed experimental protocols from these studies are not publicly available, regulatory documents confirm the use of multiple animal species, including rats, dogs, and monkeys. The general pharmacokinetic characteristics of this compound, largely understood from in vitro and human studies, indicate limited metabolism, high protein binding, and predominantly biliary-fecal excretion. This profile, initially delineated in animal models, has been instrumental in establishing the clinical dosing regimen and understanding the drug's behavior in humans. Further disclosure of the detailed preclinical data by the developers would provide a more complete picture for the scientific community.

References

Glecaprevir: A Comprehensive Technical Overview of its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir, identified by the code ABT-493, is a potent, pan-genotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2] Developed by AbbVie and Enanta Pharmaceuticals, it functions as a nonstructural protein 3/4A (NS3/4A) protease inhibitor, a critical enzyme for viral replication.[2][3] This technical guide provides an in-depth analysis of this compound's molecular structure and key chemical properties, offering valuable data and methodologies for researchers in the field of virology and medicinal chemistry. This compound is a cornerstone component of the combination therapy Maviret (this compound/pibrentasvir), approved for the treatment of chronic HCV infection across all major genotypes.[1][4]

Molecular Structure

This compound is a complex macrocyclic molecule with the chemical formula C38H46F4N6O9S.[1] Its structure is characterized by a novel pentacyclic core. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide.[1] The compound is registered under the CAS number 1365970-03-1.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C38H46F4N6O9S[1][3][]
Molecular Weight 838.87 g/mol [3][]
Monoisotopic Mass 838.29831089 Da[1]
Appearance White to off-white crystalline powder[][6]
Melting Point >186°C (decomposes)[4][]
Solubility Practically insoluble in water. Soluble in DMSO (slightly) and Methanol (slightly). Sparingly soluble in ethanol.[][6]
UV max (λmax) 244, 247, 329 nm[7]

Mechanism of Action: Inhibition of HCV NS3/4A Protease

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication.[1][8] The inhibition of NS3/4A protease by this compound effectively blocks the viral life cycle.

Glecaprevir_Mechanism_of_Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage Replication Viral Replication Mature_Proteins->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NS3_4A IC50_Determination_Workflow Start Start Prepare_Assay Prepare assay buffer with purified HCV NS3/4A protease Start->Prepare_Assay Add_this compound Add serial dilutions of this compound Prepare_Assay->Add_this compound Add_Substrate Add fluorogenic substrate Add_this compound->Add_Substrate Incubate Incubate at a controlled temperature Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence intensity Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values using non-linear regression Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

In silico modeling of Glecaprevir docking to viral protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Glecaprevir Docking to Viral Proteases

Introduction

This compound is a potent, direct-acting antiviral agent, primarily known as a second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] Its pangenotypic activity has revolutionized HCV treatment.[3][4] The principle of inhibiting viral proteases—enzymes crucial for cleaving viral polyproteins into functional units—is a cornerstone of modern antiviral therapy.[5][6] In silico molecular docking has emerged as an indispensable tool in virology and drug development, enabling researchers to predict the binding interactions between a ligand, like this compound, and a protein target at the atomic level.[7][8] This computational approach accelerates the identification of potential drug candidates and provides insights into mechanisms of action and resistance.

This technical guide details the in silico modeling of this compound's interaction with two key viral proteases: its primary target, HCV NS3/4A, and a prominent repurposing target, the SARS-CoV-2 Main Protease (Mpro). It provides detailed methodologies, quantitative binding data, and visual workflows for researchers and drug development professionals.

Target Viral Proteases

Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A protease is a heterodimeric enzyme essential for the viral life cycle.[9] The NS3 protein contains a serine protease domain, which requires the NS4A protein as a cofactor for proper folding and enzymatic activity.[3] This complex is responsible for cleaving the HCV polyprotein at four specific sites, releasing mature non-structural proteins that are vital for viral replication.[3][10] Its critical role in viral maturation makes it a prime target for antiviral drugs like this compound.[10][11]

SARS-CoV-2 Main Protease (Mpro / 3CLpro)

The SARS-CoV-2 Main Protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a cysteine protease that plays a pivotal role in the viral replication and transcription process.[6] Mpro cleaves the large viral polyproteins (pp1a and pp1ab) at more than 11 conserved sites to yield functional non-structural proteins.[12][13][14] Because Mpro has no close human homolog, it is an attractive target for antiviral therapies with a potentially low risk of off-target effects.[15] Following the COVID-19 pandemic, numerous studies have focused on repurposing existing FDA-approved drugs, including this compound, by computationally screening them against Mpro.[1][16][17]

In Silico Molecular Docking: A Methodological Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][18] The process involves preparing the protein and ligand structures, defining a search space (binding site), running a docking algorithm to generate potential binding poses, and then using a scoring function to rank these poses.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow includes the following steps:

  • Receptor and Ligand Preparation : The 3D crystal structure of the target protease is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogen atoms are added, and partial charges are assigned. The 3D structure of the ligand (this compound) is obtained from a database like PubChem or constructed and then energy-minimized.

  • Binding Site Definition : The active site of the protease is identified, often based on a co-crystallized ligand in the PDB structure or through binding site prediction tools. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation : Software such as AutoDock Vina or MOE is used to perform the docking.[19][20] The algorithm systematically explores various conformations of the ligand within the defined grid box, evaluating the energetic favorability of each pose.

  • Pose Analysis and Scoring : The simulation outputs multiple binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable. This top pose is then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with the protein's active site residues.[21]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Binding Poses & Scoring Function Dock->Analyze Visualize 8. Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

This compound Docking to HCV NS3/4A Protease

This compound is a potent, pangenotypic inhibitor of the HCV NS3/4A protease.[22] It is a non-covalent, macrocyclic compound that binds tightly to the enzyme's active site.[3]

Quantitative Inhibition Data

Biochemical assays are used to determine the potency of this compound against various HCV genotypes. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics.

HCV GenotypeAssay TypePotency (nM)Reference
1aIC503.5[22]
1bIC5011.3[22]
2aIC507.1[22]
2bIC504.1[22]
3aIC506.6[22]
4aIC5010.2[22]
5aIC509.7[22]
6aIC509.0[22]
1a-6e RepliconsEC500.21 - 4.6[23][24]
In Silico Binding Mode Analysis

Crystal structures of this compound in complex with NS3/4A (e.g., PDB ID: 5W4S) reveal its binding mechanism. Docking studies consistently show that this compound occupies the S1' to S4 region of the active site.[3] The quinoxaline moiety of this compound stacks against the catalytic triad residues (His57, Asp81, Ser139), a common feature among this class of inhibitors.[3][21] The macrocyclic structure helps to position the molecule optimally within the binding pocket, leading to its high potency. Resistance-associated substitutions, particularly at residue A156, can reduce binding affinity through steric hindrance and altered intermolecular interactions.[25]

G cluster_products Mature Viral Proteins polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns3 NS3 ns3_4a->ns3 ns4a NS4A ns3_4a->ns4a ns4b NS4B ns3_4a->ns4b ns5a NS5A ns3_4a->ns5a ns5b NS5B ns3_4a->ns5b This compound This compound This compound->ns3_4a Inhibition

Caption: Role of NS3/4A protease in HCV replication and its inhibition by this compound.

This compound Docking to SARS-CoV-2 Mpro

The potential for repurposing this compound against SARS-CoV-2 has been extensively explored using in silico methods. These studies aim to predict if this compound can effectively bind to and inhibit the Mpro enzyme.

Quantitative Docking and Inhibition Data

Molecular docking studies predict the binding affinity of this compound to the Mpro active site. This is often complemented by in vitro assays to measure its actual inhibitory activity.

Target ProteaseData TypeValueReference
SARS-CoV-2 MproBinding Affinity-10.6 kcal/mol[26]
SARS-CoV-2 MproBinding Affinity-10.0 kcal/mol (post-MD)[26]
SARS-CoV-2 MproBinding Affinity-9.0 kcal/mol[27]
SARS-CoV MproIC504.09 µM[23]
In Silico Binding Mode Analysis

Docking simulations consistently place this compound within the substrate-binding pocket of SARS-CoV-2 Mpro, located between Domain I and Domain II.[1][28] The analysis of top-ranked poses reveals the formation of several key non-covalent interactions with functionally important residues of the Mpro active site. Studies have highlighted hydrogen bonds with residues such as Thr25, Cys145 (part of the catalytic dyad), and Gln189.[1][29] Additionally, fluorine interactions with residues like Thr26 and Gly143 have been observed.[1] By occupying this deep cavity, this compound is predicted to block substrate access, thereby inhibiting the protease's enzymatic activity.[1]

G polyproteins Viral Polyproteins (pp1a, pp1ab) mpro SARS-CoV-2 Mpro (3CLpro) polyproteins->mpro Proteolytic Cleavage nsps Non-Structural Proteins (NSPs) mpro->nsps Forms Replication Complex This compound This compound (Repurposed Candidate) This compound->mpro Predicted Inhibition

Caption: SARS-CoV-2 Mpro function and predicted inhibition by this compound.

Detailed Experimental Protocols

In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a viral protease.

  • Reagents and Materials : Purified recombinant viral protease, a fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher on opposite ends), assay buffer, inhibitor compound (this compound), and a multi-well plate reader.

  • Assay Procedure :

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the protease solution to each well.

    • Add the diluted this compound solutions to the respective wells. Include controls with no inhibitor.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore). Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • Data Analysis :

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using the Morrison equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

Conclusion

In silico modeling serves as a powerful and efficient first step in evaluating the potential of drugs like this compound against viral proteases. For its primary target, HCV NS3/4A, computational predictions are strongly corroborated by extensive in vitro data and clinical success, demonstrating high-potency, pangenotypic inhibition. In the context of drug repurposing for SARS-CoV-2, docking studies have consistently identified this compound as a high-affinity binder to the Mpro active site, providing a strong rationale for further experimental validation. This guide underscores the synergy between computational and experimental approaches, providing a clear framework for researchers aiming to discover and develop novel antiviral therapies.

References

Methodological & Application

Application Notes and Protocols: Glecaprevir In Vitro Antiviral Assay Using the HCV Replicon System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glecaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2] It functions as a second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[3][4] This viral enzyme is crucial for the proteolytic processing of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[3][5] By blocking the NS3/4A protease, this compound effectively halts viral RNA replication.[3][4] The HCV replicon system is a powerful and widely used in vitro tool for the discovery and characterization of HCV inhibitors.[6][7][8] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons).[6][7] These replicons contain the HCV nonstructural proteins required for replication but lack the structural proteins, rendering them non-infectious and safe for laboratory use.[8] Reporter genes, such as luciferase, are often engineered into the replicon for easy and quantifiable measurement of viral replication.[9][10] This document provides a detailed protocol for determining the in vitro antiviral activity of this compound using an HCV replicon assay.

Mechanism of Action of this compound

HCV replication begins with the translation of the viral RNA into a large polyprotein. This polyprotein is then cleaved by both host and viral proteases into individual structural and nonstructural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages of the polyprotein, releasing mature NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that assemble into the viral replicase complex.[3][5] This complex is essential for the replication of the viral RNA genome. This compound directly inhibits the enzymatic activity of the NS3/4A protease, thereby preventing the maturation of the NS proteins and blocking the formation of the replicase complex, which ultimately suppresses HCV replication.[3][4]

Glecaprevir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage Polyprotein->NS_Proteins NS3/4A Protease Activity Replicase_Complex Viral Replicase Complex NS_Proteins->Replicase_Complex Assembly Viral_RNA_Replication Viral RNA Replication Replicase_Complex->Viral_RNA_Replication Catalysis This compound This compound NS3_4A_Protease NS3/4A Protease This compound->NS3_4A_Protease Inhibits

Caption: Mechanism of this compound in inhibiting HCV replication.

Data Presentation

Antiviral Activity of this compound Against HCV Genotypes in Replicon Assays

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in stable subgenomic replicon assays conducted in Huh-7 cells.

HCV GenotypeEC50 (nM)Reference
Genotype 1a (H77) 0.85 ± 0.15[11]
Genotype 1b (Con1) 0.94 ± 0.35[11]
Genotype 2a (JFH-1) 2.2 ± 1.1[11]
Genotype 2b 4.6 ± 1.2[11]
Genotype 3a 1.9 ± 0.62[11][12]
Genotype 4a 2.8 ± 0.41[11]
Genotype 5a (SA13) 1.4 ± 0.26[11]
Genotype 6a 0.86 ± 0.11[11]
Genotype 6e 0.21 ± 0.05[11]
Antiviral Activity of this compound Against Replicons with Proteases from Clinical Samples

The median EC50 values of this compound were determined in transient replicon assays against a panel of replicons containing HCV proteases from clinical samples.

HCV GenotypeMedian EC50 (nM)EC50 Range (nM)Reference
Genotype 1a 0.080.05 - 3.8[11][12]
Genotype 1b 0.290.05 - 3.8[11][12]
Genotype 2a 1.60.05 - 3.8[11][12]
Genotype 2b 2.20.05 - 3.8[11][12]
Genotype 3a 2.30.05 - 3.8[11][12]
Genotype 4a 0.410.05 - 3.8[11][12]
Genotype 4d 0.170.05 - 3.8[11][12]
Genotype 5a 0.120.05 - 3.8[11][12]
Overall Median 0.300.05 - 3.8[1][11]

Experimental Protocols

Materials and Reagents
  • Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for selection.

  • Test Compound: this compound (stock solution prepared in DMSO).

  • Control Compounds: DMSO (negative control) and a known HCV inhibitor (positive control).

  • Assay Plates: 96-well or 384-well clear-bottom white plates.

  • Reagents for Luciferase Assay: Luciferase assay substrate and buffer.

  • Reagents for Cytotoxicity Assay: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment: Cell culture incubator (37°C, 5% CO2), microplate reader with luminescence detection capabilities.

Experimental Workflow Diagram

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed HCV Replicon Cells in Assay Plates Start->Cell_Seeding Compound_Addition Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Addition Add_Compounds Add Compound Dilutions to Assay Plates Compound_Addition->Add_Compounds Incubation Incubate for 72 hours at 37°C, 5% CO2 Add_Compounds->Incubation Lysis_and_Luciferase Cell Lysis and Addition of Luciferase Reagent Incubation->Lysis_and_Luciferase Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo) Incubation->Cytotoxicity_Assay Luminescence_Reading Measure Luminescence (Antiviral Activity) Lysis_and_Luciferase->Luminescence_Reading Data_Analysis Data Analysis: Calculate EC50 and CC50 Luminescence_Reading->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HCV replicon antiviral assay.

Detailed Protocol
  • Cell Seeding:

    • Culture Huh-7 cells harboring the HCV replicon in DMEM with 10% FBS, antibiotics, and G418.

    • On the day of the assay, trypsinize the cells, count them, and adjust the cell density in the culture medium without G418.

    • Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[9] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[9]

    • Prepare appropriate dilutions for the negative (DMSO vehicle) and positive controls.

    • Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • Luciferase Assay (Antiviral Activity):

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well and mix gently.

    • Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence signal using a microplate reader. The luminescence intensity is proportional to the level of HCV replicon replication.

  • Cytotoxicity Assay:

    • In parallel plates set up identically to the antiviral assay plates, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound.

    • A common method is to use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels, which is an indicator of metabolically active cells.

    • Add the cytotoxicity reagent to each well and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • EC50 Calculation:

      • Normalize the raw luminescence data. The wells with DMSO-only treatment represent 0% inhibition, and a background control (or a potent inhibitor) represents 100% inhibition.

      • Plot the percentage of inhibition against the logarithm of the drug concentration.

      • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

    • CC50 Calculation:

      • Normalize the cytotoxicity data, with untreated cells representing 100% viability.

      • Plot the percentage of cell viability against the logarithm of the drug concentration.

      • Fit the data to a dose-response curve to determine the CC50 value.

    • Selectivity Index (SI):

      • Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Conclusion

The HCV replicon system provides a robust and reliable platform for evaluating the in vitro antiviral activity of compounds like this compound. This detailed protocol outlines the necessary steps to determine the potency (EC50) and cytotoxicity (CC50) of this compound, enabling the assessment of its therapeutic potential. The pangenotypic efficacy of this compound, as demonstrated by the low nanomolar EC50 values across multiple HCV genotypes, underscores its importance in the clinical management of hepatitis C.

References

Application Notes and Protocols for Testing Glecaprevir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2][3] It functions as an inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for the assembly of new viral particles.[1][2][4] By blocking this process, this compound effectively halts viral replication.[3][5] This document provides detailed application notes and protocols for utilizing cell culture models, particularly the human hepatoma-derived Huh-7 cell line and its derivatives, to assess the antiviral efficacy of this compound.

Cell Culture Models for this compound Efficacy Testing

The Huh-7 cell line is a cornerstone for in vitro HCV research due to its high permissiveness for HCV replication.[6][7] Various derivatives and modifications of Huh-7 cells are employed to study different aspects of the HCV life cycle and antiviral drug efficacy.

  • Huh-7 and its derivatives (Huh-7.5, Huh-7.5.1): These cell lines are highly permissive for HCV infection and replication and are widely used to propagate infectious HCV particles (HCVcc).[8][9][10]

  • HCV Replicon Systems: These systems utilize Huh-7 cells harboring subgenomic or genomic HCV RNA molecules (replicons) that can autonomously replicate without producing infectious virus.[11][12] They often contain a reporter gene (e.g., luciferase) for easy quantification of viral replication.[12][13][14] Replicon systems are invaluable tools for screening antiviral compounds and studying resistance.[11][15]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes in Replicon Assays

HCV Genotype/SubtypeMedian EC50 (nM)EC50 Range (nM)
1a0.860.08 - 4.6
1b0.210.08 - 4.6
2a0.480.08 - 4.6
2b0.940.08 - 4.6
3a1.90.08 - 4.6
4a0.330.08 - 4.6
5a0.210.08 - 4.6
6a0.240.08 - 4.6

Data compiled from replicon assays.[1][5][16]

Table 2: In Vitro Enzymatic Inhibition of HCV NS3/4A Protease by this compound

HCV Genotype/SubtypeIC50 Range (nM)
1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a3.5 - 11.3

Data from biochemical assays using recombinant NS3/4A enzymes.[1][2][16]

Table 3: this compound Resistance Profile in Replicon Assays

HCV GenotypeResistance-Associated Substitutions (RASs)Fold Change in EC50
1aA156T, A156V>100
1bA156V>100
2aA156T>100
3aQ80R21
3aQ168R>30
6aD168A/G/H/V/Y>30

Data from drug-resistant colony selection studies in replicon cells.[5][16][17]

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HCV subgenomic replicon system with a luciferase reporter.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[13][18]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay for this compound CC50 Determination

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.

Materials:

  • Huh-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in cell culture medium as described in Protocol 1.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the same duration as the efficacy assay (48-72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.

Protocol 3: Resistance Selection and Analysis

This protocol describes the selection of this compound-resistant HCV replicons.

Materials:

  • HCV replicon-containing Huh-7 cells

  • This compound

  • G418

  • Cell culture flasks

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Methodology:

  • Long-term Culture: Culture HCV replicon cells in the presence of increasing concentrations of this compound, starting from a concentration close to the EC50.

  • Colony Selection: Passage the cells continuously and monitor for the emergence of resistant colonies that can grow in the presence of high concentrations of this compound.

  • RNA Extraction and Sequencing: Isolate RNA from the resistant cell populations. Perform RT-PCR to amplify the NS3/4A region of the HCV genome.

  • Sequence Analysis: Sequence the PCR products to identify amino acid substitutions in the NS3 protease.[16][19]

  • Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis and determine the EC50 of this compound against the mutant replicons to confirm the resistance phenotype.

Visualizations

HCV_Replication_and_Glecaprevir_Action cluster_cell Hepatocyte (Huh-7 cell) HCV_virion HCV Virion Receptor Host Cell Receptor HCV_virion->Receptor Attachment & Entry Viral_RNA Viral RNA (+ssRNA) Receptor->Viral_RNA Uncoating Ribosome Host Ribosome Viral_RNA->Ribosome Translation Replication_Complex Replication Complex (Vesicular Membrane Web) Viral_RNA->Replication_Complex Template Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Structural_Proteins Structural Proteins NS3_4A->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->NonStructural_Proteins Cleavage New_Virion New HCV Virion Structural_Proteins->New_Virion Assembly NonStructural_Proteins->Replication_Complex Negative_strand_RNA (-) strand RNA Replication_Complex->Negative_strand_RNA RNA Synthesis New_Viral_RNA New Viral RNA (+ssRNA) Negative_strand_RNA->New_Viral_RNA RNA Synthesis New_Viral_RNA->New_Virion Packaging Release New_Virion->Release Release This compound This compound This compound->NS3_4A Inhibition

Caption: HCV replication cycle and the mechanism of action of this compound.

Glecaprevir_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HCV Replicon Cells (Huh-7) Plate_Cells Plate Cells in 96-well plates Cell_Culture->Plate_Cells Treat_Cells Treat Cells with this compound Plate_Cells->Treat_Cells Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Antiviral_Assay Measure Reporter (e.g., Luciferase) for Antiviral Activity Incubate->Antiviral_Assay Cytotoxicity_Assay Perform Cell Viability Assay for Cytotoxicity Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Antiviral_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Determine_SI Calculate_CC50->Determine_SI

Caption: Experimental workflow for assessing this compound's efficacy.

Resistance_Analysis_Logic Start Start with HCV Replicon Cell Line Long_Term_Culture Long-term culture with increasing concentrations of this compound Start->Long_Term_Culture Resistant_Colonies Emergence of Resistant Colonies? Long_Term_Culture->Resistant_Colonies Resistant_Colonies->Long_Term_Culture No Isolate_Colonies Isolate Resistant Colonies Resistant_Colonies->Isolate_Colonies Yes Extract_RNA Extract Viral RNA Isolate_Colonies->Extract_RNA RT_PCR RT-PCR of NS3/4A Region Extract_RNA->RT_PCR Sequence_Analysis Sequence Analysis (Sanger/NGS) RT_PCR->Sequence_Analysis Identify_Mutations Identify Amino Acid Substitutions Sequence_Analysis->Identify_Mutations Site_Directed_Mutagenesis Introduce Mutations into Wild-Type Replicon Identify_Mutations->Site_Directed_Mutagenesis Phenotypic_Assay Perform Antiviral Assay to Confirm Resistance (EC50 shift) Site_Directed_Mutagenesis->Phenotypic_Assay End Resistance Profile Determined Phenotypic_Assay->End

Caption: Logical workflow for HCV resistance analysis.

References

Application Note: Quantification of Glecaprevir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google AI Labs

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glecaprevir in human plasma. The protocol employs a straightforward sample preparation technique, either protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

This compound is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which is essential for viral replication.[1][2] It is a key component of combination therapies for the treatment of chronic HCV infection across all major genotypes.[3][4][5] Accurate and reliable quantification of this compound in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and supporting drug development. This LC-MS/MS method provides the necessary sensitivity and specificity for these applications.[4][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

This compound Quantification Workflow plasma Plasma Sample is Add Internal Standard plasma->is extraction Protein Precipitation or LLE is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Generate Report quant->report

References

Application Notes and Protocols for the Analysis of Glecaprevir in Biological Samples using RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of Glecaprevir in biological samples, such as plasma and serum, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are compiled from various validated methods and are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. This application note includes comprehensive experimental protocols, tabulated summaries of chromatographic conditions and validation parameters from multiple sources, and a visual representation of the experimental workflow.

Introduction

This compound is a direct-acting antiviral agent against the hepatitis C virus (HCV) and functions as an NS3/4A protease inhibitor. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and clinical trials. RP-HPLC is a robust, reliable, and widely used technique for the determination of drug concentrations in biological fluids. This protocol consolidates information from several published methods to provide a comprehensive guide for the analysis of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation and RP-HPLC analysis of this compound in biological samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Voxilaprevir, this compound-13C-d7)[1][2]

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ortho-phosphoric acid[3]

  • Formic acid[1]

  • Potassium dihydrogen phosphate[4]

  • Triethylamine[5]

  • Octane sulphonic acid[5]

  • Trifluoroacetic acid[6]

  • HPLC grade water

  • Human or animal plasma/serum (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting this compound from plasma or serum samples.[1][7][8]

  • Spiking: To 250 µL of the plasma/serum sample in a microcentrifuge tube, add the working standard solution of this compound and the internal standard.

  • Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 1:3 or 1:4 sample to solvent ratio).[1]

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 4,000-10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean HPLC vial for analysis.

  • Injection: Inject a specific volume (e.g., 10-20 µL) into the HPLC system.

Preparation of Standards and Quality Controls
  • Primary Stock Solution: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These will be used to construct the calibration curve.

  • Calibration Curve Standards: Spike known concentrations of this compound from the working standard solutions into blank biological matrix to prepare calibration standards. A typical concentration range for this compound could be 0.15 µg/mL to 2.25 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

RP-HPLC Chromatographic Conditions

The following tables summarize various chromatographic conditions reported for the analysis of this compound. Researchers should select and optimize a method based on their specific requirements and available instrumentation.

Table 1: Summary of RP-HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Xterra RP18 (150 x 4.6 mm, 3.5 µm)[1]Inertsil ODS (250 x 4.6 mm, 5 µm)[3]Sunsil C18 (250 x 4.6 mm, 5 µm)[4]Thermo C18 (150 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile : 0.1% Formic acid (50:50 v/v)[1]Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)[3]0.1 M KH2PO4 (pH 4.0) : Methanol (55:45 v/v)[4]Phosphate buffer : Methanol (65:35 v/v)[9]
Flow Rate 0.8 mL/min[1]1.0 mL/min1.0 mL/min[4]1.0 mL/min[9]
Detection (UV) 225 nm[1]230 nm[3]226 nm[4]226 nm[9]
Column Temp. AmbientAmbient25°C[4]30°C[10]
Injection Vol. 10 µL20 µL10 µL[4]10 µL
Run Time 10 min[1]10 min6 min[4]10 min
Internal Std. Voxilaprevir[1]Not specifiedNot specifiedNot specified

Data Presentation: Method Validation Summary

Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key validation parameters from a representative bioanalytical method for this compound.

Table 2: Summary of Method Validation Parameters for this compound Analysis in Rat Plasma[1]

Validation ParameterResult
Linearity Range 0.15 - 2.25 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 97.2% - 97.6%
Precision (% CV) 0.11% - 3.05%
Lower Limit of Quantification (LLOQ) 1 µg/mL (Note: This appears high and may be a typo in the source, typically LLOQ is at the lower end of the linearity range)
Extraction Recovery 93.78%
Stability (Room Temp, 24h) Stable (% CV: 0.08%, Mean Accuracy: 97.2%)
Stability (Long Term, -28°C, 37 days) Stable (% CV: 2.0%, Mean Accuracy: 97.5%)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples using RP-HPLC.

Glecaprevir_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Serum) Spiking Spike with this compound Std & Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation (e.g., 4000 rpm, 15 min) ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant to HPLC Vial Centrifugation->SupernatantTransfer HPLCInjection Inject Sample into RP-HPLC System SupernatantTransfer->HPLCInjection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLCInjection->ChromatographicSeparation Detection UV Detection ChromatographicSeparation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition CalibrationCurve Construct Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify this compound Concentration CalibrationCurve->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The RP-HPLC methods described provide a robust and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation using protein precipitation is straightforward and effective. The tabulated summaries of chromatographic conditions and validation parameters offer a valuable resource for method development and selection. The provided workflow diagram gives a clear overview of the entire analytical process. Researchers should ensure that any chosen or adapted method is fully validated in their laboratory according to the relevant regulatory guidelines to ensure data integrity.

References

Application Notes and Protocols for Enzymatic Assay Measuring Glecaprevir Inhibition of NS3/4A Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Glecaprevir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins required for viral maturation.[1][4][5][6][7] By inhibiting this protease, this compound effectively halts the viral life cycle.[4][5][8] This document provides detailed application notes and protocols for an enzymatic assay to measure the inhibitory activity of this compound against the HCV NS3/4A protease. The primary method described is a Fluorescence Resonance Energy Transfer (FRET)-based assay, a common and sensitive method for quantifying protease activity.[9][10][11]

Principle of the FRET-Based Assay

The FRET-based assay for NS3/4A protease activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule.[10] These two are in close proximity, allowing the quencher to absorb the fluorescence emitted by the fluorophore. The peptide sequence between the fluorophore and quencher is a specific recognition and cleavage site for the NS3/4A protease.[10] When the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity. The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the rate of fluorescence increase.

Data Presentation

Table 1: Inhibitory Activity of this compound against HCV NS3/4A Protease Genotypes
HCV GenotypeIC50 (nM)Ki (pM)Reference
1a3.5 - 11.3< 5[2][12],[1]
1b3.5 - 11.3N/A[2][12]
2a3.5 - 11.3N/A[2][12]
2b3.5 - 11.3N/A[1]
3a3.5 - 11.3N/A[1][2][12]
4a3.5 - 11.3< 5[1][2][12]
5a3.5 - 11.3< 5[1][2][12]
6a3.5 - 11.3N/A[2]
6bN/AN/A[1]

N/A: Data not available from the cited sources.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant HCV NS3/4A protease (genotype-specific, commercially available or purified in-house).

  • Substrate: FRET-based peptide substrate for NS3/4A protease (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH2).

  • Inhibitor: this compound (analytical grade).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM TCEP, 2.5% glycerol, 0.1% n-Octyl-β-D-glucopyranoside (OβG).

  • DMSO: Dimethyl sulfoxide (for dissolving this compound).

  • Microplates: Black, non-binding, 96-well or 384-well microplates.

  • Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl).

Protocol for IC50 Determination of this compound
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.

    • Prepare the NS3/4A protease solution in assay buffer to the desired final concentration (e.g., 2 nM).

    • Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 200 nM).

  • Assay Procedure:

    • Add the serially diluted this compound solutions to the microplate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the NS3/4A protease solution to all wells except the negative control.

    • Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (kinetic read).

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NS3/4A protease activity.

Visualizations

HCV_Polyprotein_Processing cluster_products Mature Non-Structural Proteins polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage at NS3/4A, 4A/4B, 4B/5A, 5A/5B sites NS3 NS3 ns3_4a->NS3 NS4A NS4A ns3_4a->NS4A NS4B NS4B ns3_4a->NS4B NS5A NS5A ns3_4a->NS5A NS5B NS5B ns3_4a->NS5B This compound This compound This compound->ns3_4a Inhibition

Caption: HCV Polyprotein Processing and this compound Inhibition.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents: This compound dilutions NS3/4A Protease FRET Substrate plate Dispense this compound and NS3/4A Protease into microplate reagents->plate incubate Incubate for 60 min (Inhibitor-Enzyme Binding) plate->incubate add_substrate Add FRET Substrate to initiate reaction incubate->add_substrate read Measure Fluorescence (Kinetic Read) add_substrate->read calculate Calculate Initial Velocities read->calculate plot Plot Velocity vs. [this compound] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental Workflow for IC50 Determination.

Glecaprevir_MoA This compound This compound binding Non-covalent Binding This compound->binding active_site NS3/4A Protease Active Site inhibition Inhibition of Proteolytic Activity active_site->inhibition leads to binding->active_site replication_block Blockage of Viral Polyprotein Processing & Replication inhibition->replication_block

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols: In Vitro Evaluation of Glecaprevir and Pibrentasvir Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Glecaprevir in combination with Pibrentasvir, a potent direct-acting antiviral (DAA) regimen against the Hepatitis C Virus (HCV). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the mechanism of action and experimental workflows to guide researchers in their studies.

Introduction

This compound (GLE) is a pangenotypic inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral polyprotein processing and replication. Pibrentasvir (PIB) is a pangenotypic inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] The combination of this compound and Pibrentasvir offers a synergistic antiviral effect, a high barrier to resistance, and broad activity across all major HCV genotypes.[1][3][4] This document outlines the in vitro methodologies to characterize the antiviral activity and resistance profile of this combination therapy.

Mechanism of Action

This compound targets and inhibits the HCV NS3/4A protease, an enzyme necessary for the proteolytic cleavage of the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[5][6] Pibrentasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virus particles.[1][7] The dual inhibition of these distinct viral targets results in a potent suppression of HCV replication.

cluster_HCV_Lifecycle HCV Replication Cycle in Host Cell cluster_Inhibitors Drug Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage NS5A NS5A Protein Replication_Complex Replication Complex Formation NS5A->Replication_Complex NS5A->Viral_Assembly Replication_Complex->HCV_RNA RNA Replication Mature_Virions New HCV Virions Viral_Assembly->Mature_Virions Mature_Proteins->Replication_Complex This compound This compound This compound->NS3_4A Inhibits Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits

Figure 1: Mechanism of action of this compound and Pibrentasvir.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and resistance profiles of this compound and Pibrentasvir against various HCV genotypes.

Table 1: In Vitro Antiviral Activity of this compound and Pibrentasvir
CompoundHCV GenotypeEC50 RangeReference
This compound 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a0.21 - 4.6 nM[2][4]
Pibrentasvir 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a0.5 - 15.6 pM[7]

EC50 (50% effective concentration) values were determined in HCV replicon assays.

Table 2: In Vitro Activity of this compound in Biochemical Assays
CompoundHCV GenotypeIC50 RangeReference
This compound 1 to 63.5 - 11.3 nM[2][4]

IC50 (50% inhibitory concentration) values were determined against purified NS3/4A proteases.

Table 3: Resistance Profile of this compound and Pibrentasvir
DrugTargetKey Resistance-Associated Substitutions (RASs)Fold-Change in EC50Reference
This compound NS3A156T/V (GT1)>100[2][4]
D/Q168F/Y (GT1a), Q168R (GT3a), D168A/G/H/V/Y (GT6a)>30[7]
Q80R (GT3a)21[7]
Pibrentasvir NS5AM28G (GT1a)244[7]
Q30D (GT1a)94[7]
P32-deletion (GT1b)1036[7]
Y93H in GT3b with K30/M31 polymorphisms6336[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol: In Vitro Drug Susceptibility (EC50 Determination) in HCV Replicon Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound and Pibrentasvir using a stable HCV replicon cell line.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)

  • This compound and Pibrentasvir stock solutions in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound, Pibrentasvir, and their combination in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Drug Treatment: After 24 hours, remove the medium from the cell plates and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium and DMSO as a negative control and a known HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, measure the luciferase activity in each well according to the manufacturer's instructions for the luciferase assay reagent. This will determine the level of HCV replication.

  • Cell Viability Assay: In parallel plates without the replicon (or using a multiplex assay), assess cell viability to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each drug concentration relative to the DMSO control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol: In Vitro Resistance Selection Study

This protocol outlines a method for selecting for drug-resistant HCV variants in cell culture.

Materials:

  • HCV replicon cells

  • Culture medium (as described above)

  • This compound and Pibrentasvir

  • 6-well cell culture plates

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing or next-generation sequencing (NGS) services

Procedure:

  • Initial Culture: Plate HCV replicon cells in 6-well plates and allow them to reach 70-80% confluency.

  • Drug Exposure: Treat the cells with a starting concentration of this compound, Pibrentasvir, or the combination, typically at a concentration equal to the EC50.

  • Passaging: Passage the cells every 3-4 days. At each passage, re-plate the cells and add fresh medium containing the same concentration of the drug(s).

  • Dose Escalation: Once the cells show signs of recovery and stable growth in the presence of the drug, gradually increase the drug concentration in subsequent passages.

  • Monitoring for Resistance: At each passage, monitor for the emergence of resistant colonies. This can be observed as an increase in cell growth and/or a rebound in HCV replication levels (if using a reporter replicon).

  • RNA Extraction and Sequencing: Once resistance is established (i.e., cells can grow in high concentrations of the drug), extract total RNA from the resistant cell population.

  • Genotypic Analysis: Perform RT-PCR to amplify the NS3/4A and NS5A regions of the HCV genome. Sequence the PCR products to identify any amino acid substitutions that may confer resistance.

  • Phenotypic Analysis: Clone the identified mutations into a wild-type replicon construct and perform a drug susceptibility assay (as described in Protocol 4.1) to confirm their role in resistance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of antiviral compounds like this compound and Pibrentasvir.

cluster_workflow In Vitro Antiviral Evaluation Workflow Start Start Assay Drug Susceptibility Assay (EC50 Determination) Start->Assay Cytotoxicity Cytotoxicity Assay (CC50 Determination) Start->Cytotoxicity Resistance Resistance Selection Study Assay->Resistance Data Data Analysis and Characterization Assay->Data Cytotoxicity->Data Genotypic Genotypic Analysis (Sequencing) Resistance->Genotypic Phenotypic Phenotypic Analysis of RASs Genotypic->Phenotypic Phenotypic->Data End End Data->End

Figure 2: Experimental workflow for in vitro antiviral evaluation.

Conclusion

The combination of this compound and Pibrentasvir is a highly effective antiviral regimen against HCV. The protocols and data presented in these application notes provide a framework for the in vitro characterization of this and other DAA combinations. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on antiviral efficacy and resistance, contributing to the development of novel and improved HCV therapies.

References

Application Notes and Protocols: Experimental Design for Glecaprevir Resistance Selection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) NS3/4A protease. The NS3/4A protease is a viral enzyme critical for the proteolytic processing of the HCV polyprotein, a necessary step for viral replication.[1][2] this compound inhibits this protease, thereby disrupting the viral life cycle.[1][2][3] While this compound has a high barrier to resistance, the emergence of drug-resistant variants is a potential concern in antiviral therapy.[1][2] Resistance to this compound is primarily associated with amino acid substitutions at positions A156 and D/Q168 within the NS3 protease domain.[1][2][4][5][6]

These application notes provide a comprehensive guide for researchers to design and execute in vitro studies to select for and characterize this compound-resistant HCV variants. The protocols outlined below utilize the well-established HCV replicon system, a robust and safe tool for studying HCV replication and drug susceptibility in a laboratory setting.[7][8][9][10] These studies are essential for understanding the mechanisms of resistance, identifying novel resistance-associated substitutions (RASs), and evaluating the efficacy of next-generation antivirals.

I. Determination of this compound Antiviral Activity (EC50)

Prior to initiating resistance selection studies, it is crucial to determine the baseline sensitivity of the HCV replicon to this compound. This is achieved by calculating the 50% effective concentration (EC50), which is the drug concentration that inhibits 50% of viral replication.

Table 1: Summary of Experimental Parameters for EC50 Determination
ParameterDescription
Cell Line Huh-7 or Huh-7.5 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., luciferase).
Seeding Density 2,000 - 5,000 cells per well in a 96-well or 384-well plate.[1]
This compound Concentrations A serial dilution of this compound, typically a 10-point dose titration (e.g., ranging from 0.01 nM to 100 nM).
Incubation Time 72 hours at 37°C with 5% CO2.[1]
Replication Readout Luciferase activity, quantified using a luminometer.[1]
Data Analysis Non-linear regression analysis of the dose-response curve to calculate the EC50 value.[1]
Experimental Protocol: EC50 Determination using a Luciferase Reporter Assay
  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM nonessential amino acids, and 0.5 mg/mL G418 to maintain selection for the replicon.[1][7] Culture cells at 37°C in a humidified incubator with 5% CO2.[3]

  • Cell Seeding:

    • Trypsinize and resuspend the cells in G418-free medium.

    • Seed 2,000 cells in 90 µL of medium per well into a 384-well white, clear-bottom assay plate.[1]

    • Incubate the plate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration for the highest dose could be 1 µM, with 1:3 serial dilutions.

    • Add 0.4 µL of each diluted compound to the corresponding wells in quadruplicate.[1] This will result in a final DMSO concentration of approximately 0.44%.

    • Include wells with DMSO only as a negative control (0% inhibition) and wells with a combination of potent HCV inhibitors at high concentrations (>100x EC50) as a positive control (100% inhibition).[1]

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[1]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a four-parameter non-linear regression model to fit the dose-response curve and determine the EC50 value.[1]

II. In Vitro Selection of this compound-Resistant HCV Replicons

The selection of this compound-resistant HCV replicons is achieved by long-term culture of replicon-containing cells in the presence of the drug. This process applies selective pressure, allowing for the outgrowth of viral populations with reduced susceptibility.

Table 2: Summary of Parameters for this compound Resistance Selection
ParameterDescription
Cell Line Huh-7 or Huh-7.5 cells harboring a selectable HCV subgenomic replicon (containing a neomycin resistance gene).
Initial this compound Concentration 1x to 10x the previously determined EC50 value.
Concentration Escalation Gradually increase the this compound concentration in a stepwise manner (e.g., 2-fold increments) every 2-3 passages.
Culture Duration Several weeks to months, until resistant colonies emerge and proliferate at high drug concentrations.
Monitoring Observe for the emergence of viable cell colonies.
Isolation of Resistant Clones Isolate individual resistant colonies for expansion and further characterization.
Experimental Protocol: Long-Term Resistance Selection
  • Initiation of Selection:

    • Seed HCV replicon-containing Huh-7 cells in a 6-well plate at a low density in complete DMEM with 0.5 mg/mL G418.

    • Add this compound at a starting concentration of 1x to 10x the EC50 value.

  • Cell Passaging and Drug Escalation:

    • Maintain the cells under continuous this compound pressure.

    • Passage the cells every 3-5 days, or when they reach 80-90% confluency.

    • With each passage, or every few passages, gradually increase the concentration of this compound. A 2-fold increase is a common strategy. The rate of increase should be guided by the health and proliferation of the cell culture.

  • Identification and Isolation of Resistant Colonies:

    • Monitor the cultures for the appearance of resistant cell colonies that can survive and proliferate at this compound concentrations that are toxic to the wild-type replicon cells.

    • Once distinct colonies are visible, use cloning cylinders or sterile pipette tips to isolate and transfer individual colonies to new culture vessels for expansion.

  • Expansion of Resistant Clones:

    • Expand the isolated resistant clones in the presence of the selective concentration of this compound to generate a sufficient cell stock for further analysis.

III. Phenotypic and Genotypic Characterization of Resistant Replicons

Once resistant clones are isolated, they must be characterized to confirm their reduced susceptibility to this compound (phenotype) and to identify the genetic mutations responsible for resistance (genotype).

Table 3: Summary of Phenotypic and Genotypic Characterization
Analysis TypeMethodPurpose
Phenotypic EC50 determination assay (as described in Section I)To quantify the fold-change in resistance of the selected clones compared to the wild-type replicon.
Genotypic RNA extraction, RT-PCR, and DNA sequencing (Sanger or NGS)To identify amino acid substitutions in the NS3/4A protease region of the HCV replicon.
Experimental Protocol: Phenotypic Characterization
  • Perform the EC50 determination assay as described in Section I on the isolated resistant replicon cell lines and the parental wild-type replicon cell line in parallel.

  • Calculate the EC50 value for each resistant clone.

  • Determine the fold-resistance by dividing the EC50 of the resistant clone by the EC50 of the wild-type replicon.

Experimental Protocol: Genotypic Characterization
  • Viral RNA Extraction:

    • Harvest cells from the expanded resistant clones and the wild-type replicon culture.

    • Extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) or a TRIZOL-based method, following the manufacturer's instructions.[4][11][12]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the NS3/4A protease-coding region.

    • Use primers specifically designed to amplify the NS3/4A region of the relevant HCV genotype.[6][10]

  • DNA Sequencing:

    • Sanger Sequencing: Purify the PCR product and send it for bidirectional Sanger sequencing. This method is suitable for identifying dominant mutations within a clonal population.[10][13][14]

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral population, including the detection of minor variants, utilize an NGS platform. This involves library preparation from the PCR product and deep sequencing.[15][16]

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequence to identify nucleotide and amino acid substitutions.

    • Focus on mutations within the NS3 protease domain, particularly at known resistance-associated positions such as A156 and D/Q168.

IV. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 4: Example of EC50 and Fold-Resistance Data
RepliconThis compound EC50 (nM) ± SDFold-Resistance
Wild-Type (Genotype 1b)0.5 ± 0.11
Resistant Clone 150 ± 5100
Resistant Clone 275 ± 8150
Table 5: Example of Genotypic Characterization Data
RepliconNS3 Amino Acid Substitutions
Wild-Type (Genotype 1b)None
Resistant Clone 1A156T
Resistant Clone 2D168V

V. Visualizations

Diagram 1: this compound's Mechanism of Action and Resistance

This compound Mechanism of Action cluster_hcv HCV Life Cycle cluster_drug Drug Intervention HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage Site Mature_Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Mature_Viral_Proteins Processes Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication This compound This compound This compound->NS3_4A_Protease Inhibits Glecaprevir_Resistant_NS3_4A Resistant NS3/4A (e.g., A156T, D168V) This compound->Glecaprevir_Resistant_NS3_4A Ineffective against

Caption: this compound inhibits the HCV NS3/4A protease, blocking viral replication.

Diagram 2: Experimental Workflow for this compound Resistance Selection

Resistance Selection Workflow Start Start with Wild-Type HCV Replicon Cells EC50_Determination Determine this compound EC50 Start->EC50_Determination Long_Term_Culture Long-Term Culture with Increasing this compound Concentrations EC50_Determination->Long_Term_Culture Resistant_Colonies Emergence of Resistant Colonies Long_Term_Culture->Resistant_Colonies Isolate_Clones Isolate and Expand Resistant Clones Resistant_Colonies->Isolate_Clones Phenotypic_Analysis Phenotypic Analysis (EC50 of Clones) Isolate_Clones->Phenotypic_Analysis Genotypic_Analysis Genotypic Analysis (NS3/4A Sequencing) Isolate_Clones->Genotypic_Analysis Data_Analysis Data Analysis and Characterization Phenotypic_Analysis->Data_Analysis Genotypic_Analysis->Data_Analysis

Caption: Workflow for selecting and characterizing this compound-resistant HCV replicons.

References

Determining the Potency of Glecaprevir: An Application Note and Protocol for EC50 Determination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the 50% effective concentration (EC50) of Glecaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) protease, in a cell culture setting. The described methodology utilizes the well-established HCV replicon system featuring a luciferase reporter gene, offering a robust and high-throughput-compatible means of assessing antiviral efficacy. Detailed experimental procedures, data analysis guidelines, and recommendations for data presentation are outlined to ensure reliable and reproducible results.

Introduction

This compound is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral polyprotein processing and replication.[1][2][3][4] By inhibiting this protease, this compound effectively halts the viral life cycle.[1][2][3][4] The EC50 value, representing the concentration of a drug that inhibits 50% of the viral replication, is a critical parameter for evaluating the potency of antiviral compounds. This protocol details the use of a stable HCV subgenomic replicon cell line, which autonomously replicates viral RNA, to determine the EC50 of this compound. The replicon construct contains a luciferase reporter gene, allowing for the quantification of viral replication through a simple and sensitive luminescence-based assay.

Signaling Pathway of HCV NS3/4A Protease Interference with Innate Immunity

The HCV NS3/4A protease plays a crucial role in viral immune evasion by cleaving and inactivating key host adaptor proteins involved in the innate immune response. Specifically, NS3/4A targets and cleaves Mitochondrial Antiviral Signaling (MAVS) protein and Toll-interleukin-1 receptor domain-containing adapter-inducing beta interferon (TRIF).[1][2][3][5] This cleavage disrupts the downstream signaling cascades that would normally lead to the production of type I interferons and other antiviral molecules. The diagram below illustrates this mechanism of immune evasion.

HCV_NS3_4A_Pathway cluster_host_cell Host Cell Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses TLR3 TLR3 Viral RNA->TLR3 senses MAVS MAVS RIG-I->MAVS activates TRIF TRIF TLR3->TRIF activates IRF3/7 IRF3/7 MAVS->IRF3/7 activates NF-kB NF-kB MAVS->NF-kB activates TRIF->IRF3/7 activates TRIF->NF-kB activates Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production NF-kB->Type I IFN Production HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease is processed into NS3/4A Protease->MAVS cleaves NS3/4A Protease->TRIF cleaves This compound This compound This compound->NS3/4A Protease inhibits

Caption: HCV NS3/4A protease-mediated evasion of the host innate immune response and its inhibition by this compound.

Experimental Protocol

This protocol is designed for the use of a stable Huh-7 cell line harboring an HCV subgenomic replicon with a Renilla luciferase reporter.

Materials and Reagents
  • Cell Line: Huh-7 cells stably maintaining an HCV subgenomic replicon with a Renilla luciferase reporter (e.g., genotype 1b).

  • This compound: Analytical grade, dissolved in DMSO to a high-concentration stock solution (e.g., 10 mM).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • Reagents for Luciferase Assay: Commercially available Renilla luciferase assay system.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

    • CO2 incubator (37°C, 5% CO2)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Experimental Workflow

The following diagram outlines the key steps in the EC50 determination protocol.

EC50_Workflow Start Start Cell_Seeding Seed Huh-7 HCV replicon cells Start->Cell_Seeding Drug_Preparation Prepare serial dilutions of this compound Cell_Seeding->Drug_Preparation Drug_Addition Add drug dilutions to cells Drug_Preparation->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Lysis_and_Assay Lyse cells and perform luciferase assay Incubation->Lysis_and_Assay Data_Analysis Analyze data and calculate EC50 Lysis_and_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the determination of this compound EC50.

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count the Huh-7 HCV replicon cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete DMEM without the selection antibiotic.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • On the day of treatment, prepare a serial dilution of this compound in cell culture medium.

    • A typical starting concentration for the highest dose could be 100 nM, followed by 10-fold serial dilutions down to picomolar concentrations. It is recommended to prepare a 2x concentrated stock of each dilution.

    • Include a vehicle control (DMSO) at the same final concentration as in the drug dilutions.

  • Treatment of Cells:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Add 100 µL of the vehicle control medium to the control wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol of the chosen luciferase assay system.[6][7][8] This typically involves adding a lysis buffer followed by the luciferase substrate.

    • Measure the luminescence using a luminometer.

Data Analysis and EC50 Calculation
  • Data Normalization:

    • Average the triplicate luminescence readings for each drug concentration and the vehicle control.

    • Normalize the data as a percentage of inhibition relative to the vehicle control (0% inhibition) and a background control (e.g., cells treated with a high concentration of a known potent inhibitor, representing 100% inhibition). The formula for percent inhibition is: % Inhibition = 100 * (1 - (Luminescence_sample / Luminescence_vehicle_control))

  • Dose-Response Curve and EC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[9][10][11][12][13] Software such as GraphPad Prism is highly recommended for this analysis.

    • The EC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[9][14]

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

ParameterValue95% Confidence Interval
This compound EC50 (nM) [Insert Value][Insert Lower Limit] to [Insert Upper Limit]
Hill Slope [Insert Value][Insert Lower Limit] to [Insert Upper Limit]
[Insert Value]N/A

Conclusion

The protocol described in this application note provides a reliable and reproducible method for determining the EC50 of this compound against HCV in a cell-based replicon assay. Accurate determination of the EC50 is fundamental for the preclinical evaluation of antiviral compounds and for understanding their structure-activity relationships. The use of a luciferase reporter system offers a sensitive and efficient means to quantify antiviral activity, making this protocol suitable for both basic research and drug discovery screening campaigns.

References

Application of Glecaprevir in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir is a potent, direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV). It functions as a second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme critical for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for the assembly of new virions.[1][2][3] By blocking this enzymatic activity, this compound effectively halts the viral life cycle.[1][4] This well-defined mechanism of action makes this compound an excellent tool for high-throughput screening (HTS) assays aimed at discovering and characterizing novel anti-HCV compounds. These application notes provide detailed protocols for both biochemical and cell-based HTS assays relevant to the study of this compound and other HCV NS3/4A protease inhibitors.

Signaling Pathway of HCV NS3/4A Protease and Inhibition by this compound

The HCV genome is translated into a single polyprotein, which must be processed by proteases to yield functional viral proteins. The NS3/4A protease is a key enzyme in this process, responsible for multiple cleavages in the nonstructural region of the polyprotein. This compound directly binds to the active site of the NS3/4A protease, competitively inhibiting its function and thereby preventing the maturation of viral proteins necessary for replication.

HCV Polyprotein Processing and Inhibition by this compound cluster_0 HCV Life Cycle cluster_1 Mechanism of Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Proteolytic Cleavage Replication Viral Replication Mature_Proteins->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NS3_4A

Figure 1: Mechanism of this compound Inhibition

Biochemical High-Throughput Screening: FRET-Based Assay

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and robust method for screening HCV NS3/4A protease inhibitors in a high-throughput format.[2][5] This assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.

Experimental Workflow: FRET-Based HTS Assay

FRET_HTS_Workflow Start Start: Compound Library Dispense_Compounds Dispense Compounds (e.g., this compound as control) into 384-well plates Start->Dispense_Compounds Add_Enzyme Add HCV NS3/4A Protease Solution Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate_1 Add_Substrate Add FRET Peptide Substrate Incubate_1->Add_Substrate Incubate_2 Kinetic Reading: Measure Fluorescence Over Time Add_Substrate->Incubate_2 Data_Analysis Data Analysis: Calculate % Inhibition, IC50 values Incubate_2->Data_Analysis End End: Identify Hits Data_Analysis->End

Figure 2: FRET-Based HTS Workflow
Detailed Protocol: FRET-Based Assay

Materials:

  • HCV NS3/4A protease (recombinant)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucopyranoside

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., 485 nm excitation, 520 nm emission for FAM/QXL520)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Dispense 1 µL of the compound solutions into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of HCV NS3/4A protease in assay buffer to a final concentration of 50 nM.

    • Add 10 µL of the enzyme solution to each well containing the compounds.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a solution of the FRET peptide substrate in assay buffer to a final concentration of 200 nM.

    • Add 10 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic reading for 30-60 minutes at room temperature, taking measurements every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary: Biochemical Assay
ParameterThis compoundReference Inhibitor (e.g., BILN 2061)Assay Performance
IC50 (nM) 3.5 - 11.3 (genotype dependent)[1]~2-
Ki (nM) Not widely reported0.30[5]-
Z' Factor --> 0.7[5]
Coefficient of Variation (CV) --< 10%[5]

Cell-Based High-Throughput Screening: HCV Replicon Assay

Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context. The HCV replicon system is a widely used cell-based assay for HTS.[1] In this system, human hepatoma cells (e.g., Huh-7) are engineered to stably express a subgenomic HCV RNA that can replicate autonomously. The replicon RNA often contains a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.

Experimental Workflow: HCV Replicon HTS Assay

Replicon_HTS_Workflow Start Start: Compound Library Seed_Cells Seed HCV Replicon Cells in 384-well plates Start->Seed_Cells Dispense_Compounds Add Test Compounds (and this compound control) Seed_Cells->Dispense_Compounds Incubate Incubate for 48-72 hours Dispense_Compounds->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo®) Measure_Luminescence->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate % Inhibition, EC50, and CC50 Cytotoxicity_Assay->Data_Analysis End End: Identify Hits Data_Analysis->End

Figure 3: HCV Replicon HTS Workflow
Detailed Protocol: HCV Replicon Assay

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • This compound (as a positive control).

  • DMSO (for compound dilution).

  • 384-well, white, clear-bottom assay plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in cell culture medium.

    • Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in cell culture medium.

    • Add 10 µL of the compound solutions to the wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement (Replication):

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Cytotoxicity Measurement:

    • On a parallel plate prepared identically, add 25 µL of a cytotoxicity assay reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence to determine cell viability.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the dose-response curve.

    • Calculate the percent cytotoxicity and determine the CC50 value.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Quantitative Data Summary: Cell-Based Assay
ParameterThis compoundAssay Performance
EC50 (nM) 0.08 - 4.6 (genotype dependent)[1]-
CC50 (µM) > 30-
Selectivity Index (SI) > 6500-
Z' Factor -Typically > 0.5 for robust assays

Conclusion

This compound serves as a valuable reference compound in high-throughput screening assays for the discovery and characterization of novel HCV NS3/4A protease inhibitors. The detailed biochemical and cell-based protocols provided here offer robust and reproducible methods for evaluating compound potency and selectivity. The FRET-based assay allows for direct measurement of enzyme inhibition, while the HCV replicon assay provides crucial data on antiviral efficacy and cytotoxicity in a cellular context. By employing these HTS methodologies, researchers can efficiently identify and advance promising new therapeutic candidates for the treatment of hepatitis C.

References

Troubleshooting & Optimization

Troubleshooting Glecaprevir solubility issues in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Glecaprevir in DMSO for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and other solvents?

A1: this compound, a crystalline solid, is highly soluble in DMSO but has very limited solubility in aqueous solutions.[1][2] Its solubility can vary slightly between suppliers, but typical values are summarized below. For cell culture applications, preparing a high-concentration stock in 100% DMSO is the recommended first step.[1]

Data Summary: this compound Solubility

Solvent Reported Solubility Molar Concentration (Approx.) Reference
DMSO ~25 mg/mL to 100 mg/mL ~29.8 mM to 119.2 mM [1][3]
Ethanol ~20 mg/mL ~23.8 mM [1]
Dimethyl Formamide (DMF) ~25 mg/mL ~29.8 mM [1]
Water / Aqueous Buffer Practically Insoluble (<0.1 mg/mL) <0.12 mM [2][4]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~0.6 mM |[1] |

Note: The molecular weight of this compound is approximately 838.9 g/mol .[5]

Q2: How should I prepare a this compound stock solution?

A2: To prepare a stock solution, dissolve solid this compound in fresh, anhydrous (low moisture) DMSO.[3] It is crucial to use high-quality DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3][6] Warming the solution to 37°C or brief sonication can aid dissolution.[4] For a detailed step-by-step guide, refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. Both the solid compound and its DMSO stock solution should be stored at low temperatures. To avoid repeated freeze-thaw cycles, which can degrade the compound, stock solutions should be aliquoted into smaller, single-use volumes.[3]

Data Summary: Recommended Storage Conditions

Format Storage Temperature Stability Reference
Solid (Powder) -20°C ≥ 4 years [1]
Stock Solution in DMSO -80°C Up to 1 year [3]
Stock Solution in DMSO -20°C Up to 1 month [3][4]

| Aqueous Working Solution | 4°C | Not Recommended (> 1 day) |[1] |

Q4: Why is the final concentration of DMSO important in my cell culture experiment?

A4: DMSO is a common solvent for cell culture experiments but can be toxic to cells at higher concentrations. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize effects on cell viability and function. You must account for this in your dilution scheme.

Troubleshooting Guide

Q5: My this compound/DMSO stock solution appears cloudy or has visible precipitates. What should I do?

A5: This indicates that the compound has not fully dissolved or has precipitated out of solution.

  • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of this compound in DMSO (see table above).

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Old or improperly stored DMSO may contain water, which dramatically reduces this compound's solubility.[3][6] Always use fresh, anhydrous, research-grade DMSO.

  • Aid Dissolution: Gently warm the vial to 37°C for a few minutes and vortex. If particles remain, place the vial in an ultrasonic bath for a short period.[4]

  • Check Compound Purity: If solubility issues persist, there may be an issue with the purity of the solid compound. Contact your supplier for the batch-specific certificate of analysis.

Q6: I see a precipitate in my cell culture medium immediately after adding the this compound stock solution. What is the cause?

A6: This is a common issue known as aqueous precipitation. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment (cell culture medium) where its solubility is much lower.[1]

  • Final Concentration is Too High: The most likely cause is that the final concentration of this compound in your medium exceeds its aqueous solubility limit. This compound is sparingly soluble in aqueous buffers.[1] In a 1:1 mixture of DMSO and PBS, its solubility is only about 0.5 mg/mL.[1]

  • Insufficient Mixing: Adding the DMSO stock directly to the full volume of media without immediate and vigorous mixing can cause localized high concentrations of the compound, leading to precipitation.

  • Media Components: Components in the media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound, affecting its solubility.

Q7: How can I prevent this compound from precipitating in my cell culture medium?

A7: Preventing precipitation involves optimizing your dilution technique.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute your high-concentration DMSO stock into a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to your final culture volume.

  • Increase Final DMSO Concentration (with caution): While keeping DMSO levels low is important, a slight increase (e.g., from 0.1% to 0.2%) may be sufficient to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental outcome.

  • Pre-warm Media: Adding the compound to media pre-warmed to 37°C can sometimes help maintain solubility.

  • Validate Solubility: Before treating your cells, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium. See the protocol below.

Experimental Protocols

Protocol 1: Preparing a High-Concentration this compound Stock Solution
  • Preparation: Allow the vial of solid this compound and a bottle of fresh, anhydrous, sterile DMSO to equilibrate to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 25 mg/mL or 20 mM).

  • Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Solubility Check: Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, proceed to the next step.

  • Aiding Dissolution (If Needed): Place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the vial for 2-5 minutes.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.[3]

Protocol 2: Validating this compound Solubility in Cell Culture Medium
  • Preparation: In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound/DMSO stock into your complete cell culture medium (including serum and other supplements) to bracket your intended final experimental concentrations.

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for at least 1-2 hours.

  • Visual Inspection: After incubation, carefully inspect each tube for any signs of cloudiness or precipitation. A light microscope can be used to check for micro-precipitates.

  • Determination: The highest concentration that remains clear and free of precipitates is your maximum working soluble concentration under these specific conditions. Do not exceed this concentration in your experiments.

Visualized Workflows

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment start Start: Solid this compound calc Calculate DMSO Volume start->calc add_dmso Add Anhydrous DMSO calc->add_dmso mix Vortex / Sonicate add_dmso->mix check Visually Inspect Solution mix->check check->mix Cloudy aliquot Aliquot & Store at -80°C check->aliquot Clear end_prep Stock Solution Ready aliquot->end_prep dilute Serially Dilute Stock into Pre-warmed Media end_prep->dilute start_exp Prepare Cells & Media start_exp->dilute add_cells Add Diluted Compound to Cells dilute->add_cells incubate Incubate (37°C, 5% CO₂) add_cells->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound.

G start Precipitate Observed in Cell Culture Medium q1 Is final concentration > 0.5 µg/mL? start->q1 a1_yes Likely Cause: Exceeds Aqueous Solubility Limit q1->a1_yes Yes q2 Was stock added directly to media in one step? q1->q2 No sol1 Solution: Lower final concentration. Perform solubility validation test. a1_yes->sol1 end Re-run Experiment sol1->end a2_yes Likely Cause: Localized high concentration causing precipitation. q2->a2_yes Yes q3 Was the DMSO stock solution clear? q2->q3 No sol2 Solution: Use serial dilutions. Add stock to a small media volume first, mix, then add to final volume. a2_yes->sol2 sol2->end a3_no Problem is with the stock solution. q3->a3_no No q3->end Yes sol3 Solution: Remake stock using fresh, anhydrous DMSO. Gently warm/sonicate to aid dissolution. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Optimizing Glecaprevir for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glecaprevir in in vitro antiviral assays. Here you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an in vitro HCV replicon assay?

A1: Based on reported EC50 values, a good starting point for a dose-response curve would be a serial dilution series that brackets the expected effective concentration. For most HCV genotypes, this compound has an EC50 in the low nanomolar range (0.21 to 4.6 nM) in Huh-7 cells harboring HCV subgenomic replicons.[1][2] A broad range, for instance from 0.01 nM to 100 nM, is recommended for initial experiments to capture the full dose-response curve.

Q2: What is the expected cytotoxicity of this compound?

A2: this compound has a high therapeutic index. The 50% cytotoxic concentration (CC50) in Huh-7 cells has been reported to be 72,000 nM (60 µg/ml).[1] This indicates that cytotoxicity is unlikely to be a concern at the concentrations required for antiviral activity. However, it is always recommended to determine the CC50 in your specific cell line and assay conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[3] For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can serum in the cell culture medium affect this compound's activity?

A4: Yes, the presence of human plasma has been shown to decrease the in vitro antiviral activity of this compound. One study reported a 6- to 11-fold decrease in activity in the presence of 40% human plasma.[1] This is likely due to plasma protein binding. When designing your experiments, it is important to consider the serum concentration in your culture medium and to be consistent across all assays.

Q5: What are the known resistance-associated substitutions (RASs) for this compound?

A5: In vitro studies have shown that substitutions at NS3 amino acid positions A156 and D/Q168 can reduce susceptibility to this compound.[1][2] Specifically, substitutions A156T and A156V in genotype 1 have been noted to decrease susceptibility, although these variants may also have lower replication efficiency.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. Inconsistent cell seeding density. Variability in compound dilutions. Edge effects in multi-well plates.Ensure a consistent number of viable cells are seeded in each well. Use freshly prepared and accurately pipetted serial dilutions. To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or medium.
Compound precipitation observed in the culture medium. This compound has low aqueous solubility. The final concentration of the compound is too high. The final DMSO concentration is too low to maintain solubility.Prepare the final dilutions in pre-warmed medium and mix thoroughly. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤0.5%). If precipitation persists, consider using a lower starting concentration in your dilution series.[4]
Unexpectedly high cytotoxicity observed. Error in calculating compound dilutions. Cell line is particularly sensitive to the compound or DMSO. Contamination of the cell culture.Double-check all calculations for stock and working solution dilutions. Run a DMSO toxicity control to determine the maximum tolerable concentration for your cell line. Routinely test cell cultures for mycoplasma contamination.
No antiviral activity detected, even at high concentrations. Inactive compound. Issues with the replicon system or virus stock. Incorrect assay setup.Verify the identity and purity of your this compound stock. Ensure your replicon cells are expressing the reporter gene or that your virus stock is infectious. Include a positive control compound with a known EC50 to validate the assay.
Discrepancy between biochemical (IC50) and cell-based (EC50) assay results. Cell permeability issues. Compound efflux from cells. Binding to cellular components or serum proteins in the medium.The IC50 measures direct inhibition of the NS3/4A protease, while the EC50 reflects the compound's activity in a complex cellular environment.[5][6][7] A higher EC50 may indicate that the compound has poor cell permeability or is being actively transported out of the cell. The presence of serum proteins can also reduce the effective concentration of the compound.[1]

Data Presentation

Table 1: In Vitro Activity of this compound Against HCV Genotypes

HCV GenotypeAssay TypeCell LineEC50 (nM)Reference
1aRepliconHuh-70.21[1]
1bRepliconHuh-70.85[3]
2aRepliconHuh-72.2[3]
2bRepliconHuh-74.6[3]
3aRepliconHuh-71.9[3]
4aRepliconHuh-72.8[3]
5aRepliconHuh-71.4[3]
6aRepliconHuh-70.86[3]

Table 2: Cytotoxicity and Biochemical Activity of this compound

ParameterAssay TypeTargetValue (nM)Reference
CC50CytotoxicityHuh-7 cells72,000[1]
IC50 (GT1a)BiochemicalNS3/4A Protease4.6[3]
IC50 (GT1b)BiochemicalNS3/4A Protease8.9[3]
IC50 (GT2a)BiochemicalNS3/4A Protease3.5[3]
IC50 (GT2b)BiochemicalNS3/4A Protease3.8[3]
IC50 (GT3a)BiochemicalNS3/4A Protease7.9[3]
IC50 (GT4a)BiochemicalNS3/4A Protease6.1[3]
IC50 (GT5a)BiochemicalNS3/4A Protease8.1[3]
IC50 (GT6a)BiochemicalNS3/4A Protease11.3[3]

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

This protocol is adapted for a 96-well plate format using a luciferase-based HCV replicon system.

Materials:

  • Huh-7 cells harboring a luciferase-expressing HCV replicon

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay (typically 5,000-10,000 cells per well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete DMEM to create a range of concentrations (e.g., 2X the final desired concentrations).

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a "no drug" control (vehicle control) containing the same final concentration of DMSO as the treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Determination of this compound CC50 using an MTT Assay

This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • Complete DMEM with 10% FBS

  • This compound

  • DMSO

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay. Incubate overnight.

  • Compound Preparation and Treatment: Prepare and add this compound dilutions to the cells as described in Protocol 1. Include a "no drug" control and a "no cells" blank control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Normalize the absorbance of the treated wells to the vehicle control (representing 100% viability). Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.

Visualizations

HCV_Replication_and_Glecaprevir_MOA cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Assembly Virion Assembly Replication->Assembly NS5A NS5A Replication->NS5A NS5B NS5B Polymerase Replication->NS5B Release Release Assembly->Release HCV_virion_out New HCV Virions Release->HCV_virion_out This compound This compound This compound->NS3_4A Inhibition HCV_virion_in HCV Virion HCV_virion_in->Entry

Caption: Mechanism of action of this compound in the HCV replication cycle.

Glecaprevir_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution of this compound Prep_Stock->Serial_Dilution Culture_Cells Culture & Seed Huh-7 Replicon Cells Treat_Cells Treat Cells with This compound Dilutions Culture_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Run_Antiviral_Assay Measure Antiviral Activity (e.g., Luciferase Assay) Incubate->Run_Antiviral_Assay Run_Cyto_Assay Measure Cytotoxicity (e.g., MTT Assay) Incubate->Run_Cyto_Assay Calculate_EC50 Calculate EC50 Run_Antiviral_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Run_Cyto_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for optimizing this compound concentration in vitro.

References

Identifying and overcoming Glecaprevir resistance-associated substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS3/4A protease inhibitor, Glecaprevir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a direct-acting antiviral (DAA) agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A protease.[1][2] This protease is a viral enzyme crucial for cleaving the HCV polyprotein into mature, functional proteins necessary for viral replication.[1][3] By blocking this enzymatic activity, this compound disrupts the viral life cycle.[1][2] this compound is often used in combination with Pibrentasvir, an NS5A inhibitor, to provide a multi-pronged attack on HCV replication and assembly.[4][5]

Q2: What are the primary resistance-associated substitutions (RASs) for this compound?

The primary RASs that confer resistance to this compound are located in the NS3 region of the HCV genome. In vitro studies have identified substitutions at amino acid positions A156 and D/Q168 as significant contributors to reduced susceptibility to this compound.[4][6]

  • A156 substitutions: These RASs, such as A156T and A156V, have been shown to cause the most significant reductions in this compound susceptibility, with fold changes exceeding 100.[6][7] However, replicons with these substitutions often exhibit lower replication efficiency in vitro.[4]

  • D/Q168 substitutions: The impact of these RASs can vary depending on the HCV genotype and the specific amino acid change.[6] For example, D168F/Y in genotype 1a, Q168R in genotype 3a, and D168A/G/H/V/Y in genotype 6a have been associated with greater than 30-fold reductions in susceptibility.[1][6]

Q3: Does the presence of baseline RASs affect the clinical efficacy of this compound/Pibrentasvir?

In many clinical trials, the presence of baseline RASs has shown minimal impact on the sustained virologic response (SVR) rates of the this compound/Pibrentasvir combination therapy, especially in treatment-naïve patients without cirrhosis.[6][8] The combination of a high-barrier-to-resistance NS3/4A inhibitor (this compound) and a potent NS5A inhibitor (Pibrentasvir) is generally effective against a broad range of viral variants.[5][9] However, in specific populations, such as treatment-experienced patients with genotype 3 infection, certain baseline NS5A RASs like A30K and Y93H have been associated with reduced SVR12 rates.[10]

Q4: How can this compound resistance be overcome?

Strategies to overcome this compound resistance primarily involve combination therapy and the use of next-generation direct-acting antivirals.

  • Combination Therapy: this compound is co-formulated with Pibrentasvir, an NS5A inhibitor. This combination targets two different essential viral proteins, making it more difficult for the virus to develop resistance to both drugs simultaneously.[4][5]

  • Salvage Therapy: For patients who fail a this compound-containing regimen, retreatment with a combination of drugs with different resistance profiles is often effective. A commonly used salvage therapy is the combination of Sofosbuvir (an NS5B polymerase inhibitor), Velpatasvir (an NS5A inhibitor), and Voxilaprevir (a protease inhibitor).[9] In some cases, retreatment with this compound/Pibrentasvir combined with Sofosbuvir has also been successful.[11]

Troubleshooting Guides

Guide 1: Unexpected Virologic Failure in an In Vitro this compound Efficacy Assay

Problem: You observe persistent HCV replication in your cell-based replicon assay despite treatment with this compound at expected efficacious concentrations.

Possible Cause Troubleshooting Step
Pre-existing RASs in the replicon cell line Sequence the NS3/4A protease region of your replicon to check for baseline RASs at positions A156 or D/Q168.
Emergence of RASs during the experiment If the experiment involves long-term culture, re-sequence the NS3/4A region of the replicon from the treated wells to identify any newly emerged substitutions.
Incorrect drug concentration Verify the concentration and purity of your this compound stock solution. Perform a dose-response experiment to confirm the EC50 value in your specific assay system.
Cell culture issues Ensure the health and viability of your Huh-7 or other host cell line. Check for contamination and ensure optimal cell culture conditions.
Assay sensitivity If using a reporter assay (e.g., luciferase), verify the linear range and sensitivity of the assay.
Guide 2: Difficulty Amplifying and Sequencing the HCV NS3 Region

Problem: You are unable to obtain a clean PCR product or sequencing read for the NS3 region from a patient sample or in vitro culture.

Possible Cause Troubleshooting Step
Low viral load Quantify the HCV RNA levels in your sample. For Sanger sequencing, a viral load of at least 1,000 IU/mL is generally recommended.[12] Next-generation sequencing (NGS) can be more sensitive.
Primer mismatch due to viral diversity HCV is highly variable. Design primers based on conserved regions flanking the NS3 protease domain. Consider using a nested PCR approach or primers designed for pan-genotypic amplification.[13][14]
RNA degradation Ensure proper sample collection, handling, and storage to prevent RNA degradation. Use RNase-free reagents and techniques throughout the process.
PCR inhibitors Purify the RNA extract to remove potential PCR inhibitors from the sample matrix.
Suboptimal PCR conditions Optimize the PCR cycling parameters, including annealing temperature and extension time. Try a different polymerase with higher fidelity and processivity.

Data Presentation

Table 1: In Vitro Activity of this compound Against Common NS3 RASs

HCV GenotypeNS3 SubstitutionFold Change in EC50 vs. Wild TypeReference
1aA156T>100[6]
1aD168F/Y>30[1][6]
1bA156V>100[7]
2aA156T>100[7]
3aA156G>1,000[7]
3aQ168R54[7]
3aQ80R21[1]
6aD168A/G/H/V/Y>30[6]

Note: Fold change values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Susceptibility Testing

This protocol describes a luciferase-based assay to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter.

  • Complete DMEM medium (with 10% FBS, penicillin/streptomycin, and G418 for selection).

  • This compound stock solution in DMSO.

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at a density of 2,000 cells per well in 90 µL of complete DMEM without G418.[2]

  • Compound Preparation: Prepare a serial dilution (e.g., 1:3) of this compound in DMSO.[2]

  • Compound Addition: Add 0.4 µL of the diluted this compound solutions to the assay plates to achieve the desired final concentrations.[2] Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence data to the DMSO control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.

Protocol 2: Genotypic Analysis of this compound RASs by Sanger Sequencing

This protocol outlines the general steps for identifying RASs in the HCV NS3 region.

Materials:

  • Patient plasma or cell culture supernatant.

  • RNA extraction kit.

  • Reverse transcriptase.

  • Primers flanking the NS3 protease region.

  • Taq polymerase for PCR.

  • PCR purification kit.

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer.

  • Sequence analysis software.

Procedure:

  • RNA Extraction: Extract viral RNA from the sample using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase and a reverse primer specific to a region downstream of NS3.

  • PCR Amplification: Amplify the NS3 protease region from the cDNA using forward and reverse primers. A nested PCR approach may be necessary for samples with low viral loads.[13][14]

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using both the forward and reverse PCR primers in separate reactions.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence to a genotype-specific HCV reference sequence.

    • Identify amino acid substitutions at known resistance-associated positions (e.g., 156 and 168). For clinical interpretation, a RAS is typically considered significant if it is present in at least 15% of the viral population, which is the approximate cutoff for detection by Sanger sequencing.[6]

Visualizations

Glecaprevir_Mechanism_of_Action cluster_hcv HCV Life Cycle HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Produces Replication Viral Replication & Assembly Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

RAS_Identification_Workflow Sample Patient Sample (Plasma) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR for NS3 Region RNA_Extraction->RT_PCR Sequencing Sequencing (Sanger or NGS) RT_PCR->Sequencing Data_Analysis Sequence Data Analysis Sequencing->Data_Analysis RAS_Report RAS Report Data_Analysis->RAS_Report

Caption: Workflow for identifying this compound resistance-associated substitutions.

Overcoming_Resistance_Logic Failure Virologic Failure with This compound-based Regimen RAS_Testing Perform RAS Testing (NS3, NS5A, NS5B) Failure->RAS_Testing Decision Select Retreatment Strategy RAS_Testing->Decision SOF_VEL_VOX Sofosbuvir/Velpatasvir/Voxilaprevir Decision->SOF_VEL_VOX Broad activity against NS3 and NS5A RASs GLE_PIB_SOF This compound/Pibrentasvir + Sofosbuvir Decision->GLE_PIB_SOF Alternative option, especially with known NS5A RASs

References

Technical Support Center: Mitigating Glecaprevir Cytotoxicity in Primary Human Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Glecaprevir in primary human hepatocyte (PHH) cultures. The information provided is intended to assist in designing, executing, and interpreting experiments aimed at understanding and mitigating this compound-induced hepatotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and primary human hepatocytes.

Issue/Question Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays between wells. 1. Uneven cell seeding density.2. Inconsistent drug or reagent addition.3. Edge effects in the culture plate.4. Incomplete dissolution of formazan crystals (MTT assay).1. Ensure thorough mixing of the cell suspension before and during plating. Manually shake the plate in a "T" shape to distribute cells evenly.[1]2. Use calibrated multichannel pipettes and ensure consistent technique. Add reagents to the side of the well to avoid dislodging cells.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.4. Ensure complete solubilization of formazan by thorough mixing and incubation.
Low cell viability in control (vehicle-treated) wells. 1. Improper thawing of cryopreserved hepatocytes.[2]2. Suboptimal culture medium or supplements.3. High concentration of the vehicle (e.g., DMSO).4. Bacterial or fungal contamination.1. Thaw vials rapidly in a 37°C water bath until a small ice crystal remains. Immediately transfer to pre-warmed medium. Do not refreeze.[2]2. Use a high-quality, recommended medium for primary hepatocytes and ensure supplements are fresh.3. Keep the final concentration of DMSO at ≤ 0.1% of the total incubation volume.[3]4. Regularly check cultures for signs of contamination and use sterile techniques.
No significant cytotoxicity observed at expected this compound concentrations. 1. This compound has low intrinsic cytotoxicity in the in vitro model system.2. Short drug exposure time.3. Suboptimal assay sensitivity.1. While clinical DILI is reported, the direct cytotoxic potential in vitro may require higher concentrations or longer exposure.[4]2. Extend the incubation period with this compound (e.g., 48-72 hours) to allow for potential time-dependent effects.3. Use a more sensitive cytotoxicity assay or multiple assays to assess different endpoints (e.g., ATP content, membrane integrity, apoptosis).
Inconsistent results with mitigating agents (UDCA, NAC). 1. Inappropriate concentration of the mitigating agent.2. Incorrect timing of co-incubation.3. Degradation of the mitigating agent.1. Perform a dose-response experiment for the mitigating agent to determine the optimal non-toxic concentration.2. Typically, pre-incubation with the mitigating agent for a few hours before adding this compound can be effective.[5]3. Prepare fresh solutions of mitigating agents for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the reported clinical evidence of this compound-induced liver injury?

A1: Clinical studies and meta-analyses have shown that treatment with this compound/Pibrentasvir (G/P) can lead to drug-induced liver injury (DILI). The most frequently reported abnormality is hyperbilirubinemia, particularly in patients with pre-existing cirrhosis.[4][6] While G/P is generally considered safe and effective, rare cases of severe liver injury have been reported.[4][7]

Q2: What are the potential molecular mechanisms of this compound-induced hepatocyte cytotoxicity?

A2: The exact molecular mechanisms are not fully elucidated. However, based on general mechanisms of DILI, potential pathways include:

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and initiation of apoptosis.[8][9]

  • Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP can lead to the intracellular accumulation of toxic bile acids, causing cholestatic liver injury.[10]

  • Apoptosis Induction: Drug-induced stress can trigger programmed cell death through the activation of caspases.[11]

  • Oxidative Stress: The metabolism of some drugs can generate reactive oxygen species, leading to cellular damage.[12]

Q3: Why are primary human hepatocytes the recommended in vitro model?

A3: Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity studies because they retain the metabolic and transporter functions of the human liver, which are often absent or significantly different in immortalized cell lines.[13][14]

Q4: What are the proposed mechanisms for the mitigating effects of Ursodeoxycholic acid (UDCA) and N-acetylcysteine (NAC)?

A4:

  • Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid with multiple hepatoprotective properties. It can displace toxic bile acids, reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses.[2][15][16][17]

  • N-acetylcysteine (NAC): NAC is a precursor to glutathione (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC can help to neutralize reactive oxygen species and protect hepatocytes from oxidative damage.[18]

Quantitative Data Summary

Table 1: Illustrative Cytotoxicity of this compound and Known Hepatotoxins in Primary Human Hepatocytes (48h exposure)

Compound Endpoint Illustrative IC50 (µM) Reference IC50 (µM)
This compoundATP Content (CellTiter-Glo®)Data not available-
AcetaminophenATP Content (CellTiter-Glo®)-~5000
DiclofenacATP Content (CellTiter-Glo®)-~150
TroglitazoneATP Content (CellTiter-Glo®)-~10

Note: Reference IC50 values are approximate and can vary depending on the hepatocyte donor and experimental conditions.

Table 2: Illustrative Mitigation of this compound-Induced Cytotoxicity by UDCA and NAC in Primary Human Hepatocytes

Treatment Cell Viability (% of Control)
Vehicle Control100%
This compound (e.g., 50 µM)Hypothetical 60%
This compound + UDCA (e.g., 100 µM)Hypothetical 85%
This compound + NAC (e.g., 1 mM)Hypothetical 80%

Note: This table is for illustrative purposes to demonstrate how mitigation data would be presented.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed hepatocytes in collagen-coated 96-well plates at the recommended density (e.g., 1 x 10^4 to 1 x 10^5 cells/well).[13]

    • Incubate for 4-6 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of this compound in culture medium.

    • Carefully remove the seeding medium and replace it with medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 12 mM MTT stock solution to each well.[19]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[19][20]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.[20]

Protocol 2: Evaluation of Mitochondrial Membrane Potential using JC-1 Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C.[21]

  • Data Acquisition:

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence (J-aggregates in healthy cells): Excitation ~540 nm / Emission ~590 nm.[3]

      • Green fluorescence (JC-1 monomers in apoptotic cells): Excitation ~485 nm / Emission ~535 nm.[3][21]

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Protocol 3: Assessment of Caspase-3/7 Activation
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Caspase-3/7 Assay:

    • Use a commercially available luminescent or fluorescent Caspase-3/7 assay kit.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells containing cells and medium.

    • Mix and incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure luminescence or fluorescence using a plate reader.

    • An increase in signal indicates activation of caspase-3 and/or -7.

Visualizations

Glecaprevir_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis thaw Thaw PHH seed Seed PHH in 96-well plates thaw->seed attach Allow Attachment (4-6 hours) seed->attach This compound Add this compound (Dose-response) attach->this compound mitigators Add Mitigating Agents (UDCA / NAC) attach->mitigators Pre-incubation incubate Incubate (24-72 hours) This compound->incubate mitigators->this compound Pre-incubation viability Cell Viability (MTT / ATP) incubate->viability mmp Mitochondrial Potential (JC-1) incubate->mmp caspase Apoptosis (Caspase-3/7) incubate->caspase ic50 Calculate IC50 viability->ic50 mitigation_eff Assess Mitigation Efficacy viability->mitigation_eff

Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.

Putative_Glecaprevir_Cytotoxicity_Pathway cluster_mechanisms Putative Mechanisms of Cytotoxicity cluster_consequences Downstream Effects This compound This compound mito_dys Mitochondrial Dysfunction This compound->mito_dys bsep_inhib BSEP Inhibition This compound->bsep_inhib ros ROS Production This compound->ros atp_dep ATP Depletion mito_dys->atp_dep mmp_loss ΔΨm Loss mito_dys->mmp_loss bile_acid_acc Bile Acid Accumulation bsep_inhib->bile_acid_acc ox_stress Oxidative Stress ros->ox_stress caspase_act Caspase-3/7 Activation mmp_loss->caspase_act bile_acid_acc->caspase_act ox_stress->caspase_act cell_death Hepatocyte Death caspase_act->cell_death

Caption: Putative signaling pathways in this compound-induced hepatotoxicity.

Mitigation_Strategies cluster_stressors Cellular Stressors cluster_mitigators Mitigating Agents cluster_outcome Outcome This compound This compound-Induced Stress ros Reactive Oxygen Species (ROS) This compound->ros toxic_ba Toxic Bile Acids This compound->toxic_ba apoptosis Apoptotic Signaling This compound->apoptosis survival Improved Hepatocyte Survival nac N-Acetylcysteine (NAC) nac->ros Neutralizes udca Ursodeoxycholic Acid (UDCA) udca->ros Reduces udca->toxic_ba Displaces udca->apoptosis Inhibits

Caption: Mechanisms of action for mitigating agents.

References

Glecaprevir Synthesis Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of Glecaprevir, with a focus on improving scalability.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound, and how do they differ in terms of scalability?

A1: There are two primary synthetic routes reported for this compound: the enabling route and the large-scale route. The enabling route was developed for preclinical and early clinical trials and utilizes a Ring-Closing Metathesis (RCM) reaction to form the 18-membered macrocycle.[1][2][3] This route, however, faces significant scalability challenges. The large-scale route was subsequently developed for late-stage clinical trials and commercial production, employing an intramolecular etherification for macrocyclization to overcome the limitations of the RCM approach.[2][4][5]

Q2: What are the primary challenges associated with scaling up the enabling route?

A2: The main challenges in scaling up the enabling route include:

  • Ring-Closing Metathesis (RCM) Reaction: This step requires high catalyst loading (e.g., 8 mol% of Zhan 1B catalyst), which is costly and difficult to remove. The reaction also necessitates chromatographic purification to remove impurities like dimers and cis alkene isomers.[2][3]

  • Fluorination Step: The synthesis of a key amino acid intermediate involves a challenging fluorination of an aldehyde precursor.[1][3] This step often results in low yields (less than 50%) and requires hazardous reagents like diethylaminosulfur trifluoride (DAST).[3]

  • Purification: Multiple chromatographic purifications and crystallizations are needed throughout the process, which are not ideal for large-scale production.[2]

Q3: How does the large-scale route address the scalability issues of the enabling route?

A3: The large-scale route was specifically designed to be more efficient and robust for manufacturing. Key improvements include:

  • Avoidance of RCM: It replaces the problematic RCM reaction with an intramolecular etherification to form the macrocycle, which avoids the need for expensive and difficult-to-remove catalysts.[2][5]

  • Alternative Fluorine Source: Instead of a late-stage fluorination, this route starts with a commercially available fluorinated building block, ethyl trifluoropyruvate. This avoids the handling of hazardous fluorinating agents and improves efficiency.[4]

  • Improved Purification: While initial purification of the macrocyclic product was a bottleneck, a crystallization process was developed to replace the lengthy chromatographic purification, making it more practical for large batches.[4]

  • Higher Overall Yield: The large-scale route has an improved overall yield of 20% compared to 15% for the enabling route.[4]

Q4: What are some key impurities to monitor during this compound synthesis?

A4: In the enabling route, dimeric impurities and the cis alkene isomer are common byproducts of the RCM reaction that require careful purification.[3] During the synthesis of an alcohol intermediate, over-reaction can lead to the formation of a diol, reducing the yield.[1] In the large-scale route, the intramolecular etherification can produce impurities from the cyclization of the carbamate.[5] Additionally, during the bromination step, extended reaction times or higher temperatures can lead to the bromination of a secondary alcohol.[5]

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Macrocycle Formation (Enabling Route)
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Decomposition Ensure inert atmosphere (e.g., argon or nitrogen) and use freshly purified, degassed solvents. Consider using a more robust catalyst if decomposition persists.Increased catalyst lifetime and improved conversion to the desired macrocycle.
Formation of Dimeric Impurities Perform the reaction at a lower concentration (high dilution) to favor intramolecular cyclization over intermolecular dimerization. Optimize the rate of substrate addition to the catalyst solution.Reduced formation of high molecular weight dimeric byproducts.
Incomplete Conversion Increase catalyst loading (note: this has cost and purification implications).[2] Increase reaction time or temperature, monitoring for product degradation.Drive the reaction to completion, but requires careful optimization to avoid side reactions.
Product Inhibition If applicable, consider a continuous process or in-situ product removal to prevent the product from inhibiting the catalyst.Maintained catalyst activity and improved overall yield.
Issue 2: Inefficient Fluorination of Aldehyde Intermediate (Enabling Route)
Potential Cause Troubleshooting Step Expected Outcome
Hazardous Reagent (DAST) For scalability, consider alternative, safer fluorinating agents. However, for the established enabling route, ensure proper engineering controls for handling DAST.Improved safety profile for the process.
Low and Variable Yield Optimize reaction conditions (temperature, solvent, stoichiometry). The workup procedure can be designed to recover and recycle unreacted starting aldehyde.[3]Increased isolated yield of the desired difluoro product and improved material efficiency.
Impurity Formation Analyze byproducts to understand decomposition pathways. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions.Higher purity of the crude product, simplifying downstream purification.
Issue 3: Protracted Purification of the Macrocycle (Large-Scale Route)
Potential Cause Troubleshooting Step Expected Outcome
Chromatographic Purification is a Bottleneck Develop a crystallization-based purification method. This was successfully implemented using a mixture of p-xylene and water in the large-scale synthesis.[4]Drastically reduced purification time from a week to a more manageable timeframe for large batches.[4]
Rejection of Reagents and Byproducts The crystallization process should be optimized to effectively reject byproducts from the telescoped reaction steps, such as Triton B and triphenylphosphine oxide.[5]High purity of the final isolated macrocycle, meeting pharmaceutical standards.

Quantitative Data Summary

Table 1: Comparison of Enabling Route and Large-Scale Route for this compound Synthesis

Parameter Enabling Route Large-Scale Route Reference
Macrocyclization Method Ring-Closing Metathesis (RCM)Intramolecular Etherification[2][5]
Fluorination Strategy Late-stage fluorination using DASTUse of a fluorinated starting material (ethyl trifluoropyruvate)[3][4]
Overall Yield 15%20%[4]
Key Scalability Limitation RCM reaction (high catalyst loading, purification)Initial purification of macrocycle (resolved by crystallization)[2][4]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis for Macrocycle Formation (Enabling Route Concept)

This protocol is a conceptual representation based on the literature. Specific amounts and conditions would need to be optimized.

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve the diene precursor (diene 4) in a suitable degassed solvent (e.g., dichloromethane or toluene) to a low concentration (e.g., 0.01 M) to favor intramolecular cyclization.

  • Catalyst Addition: In a separate flask, dissolve the Zhan 1B catalyst (e.g., 8-9 mol%) in a small amount of the same degassed solvent.[2][3]

  • Reaction: Slowly add the solution of the diene precursor to the catalyst solution over several hours using a syringe pump to maintain high dilution conditions.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) for the disappearance of the starting material and the formation of the macrocyclic product.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a suitable reagent (e.g., ethyl vinyl ether or a phosphine scavenger).

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the crude product using column chromatography on silica gel to separate the desired macrocycle from the catalyst residues and dimeric impurities.[2]

Protocol 2: Intramolecular Etherification for Macrocycle Formation (Large-Scale Route Concept)

This protocol is a conceptual representation based on the literature. Specific amounts and conditions would need to be optimized.

  • Precursor Synthesis: Synthesize the allylic bromide precursor (allylic bromide 12) through a series of steps, including a bromination reaction using PPh₃Br₂.[4][5]

  • Cyclization Setup: In a reaction vessel, dissolve the allylic bromide precursor in a suitable solvent (e.g., acetonitrile).[5]

  • Base Addition: Add an aqueous solution of a base, such as benzyltrimethylammonium hydroxide (Triton B), to the reaction mixture.[4][5]

  • Reaction: Stir the mixture at a controlled temperature and monitor the progress of the cyclization by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

  • Workup: Quench the reaction and perform an extractive workup to isolate the crude macrocyclic product.

  • Purification by Crystallization: Dissolve the crude product in a suitable solvent system (e.g., a mixture of p-xylene and water) and induce crystallization by controlling the temperature and/or solvent composition to obtain the purified macrocycle.[4]

Visualizations

G cluster_enabling Enabling Route cluster_large_scale Large-Scale Route enabling_start Complex Starting Materials fluorination Challenging Fluorination (DAST) enabling_start->fluorination rcm Ring-Closing Metathesis (RCM) fluorination->rcm enabling_this compound This compound rcm->enabling_this compound large_scale_this compound This compound large_scale_start Fluorinated Building Block etherification Intramolecular Etherification large_scale_start->etherification etherification->large_scale_this compound

Caption: Comparison of Enabling vs. Large-Scale Synthetic Routes for this compound.

G start Low Yield in RCM Step q1 Check Reaction Atmosphere and Solvent Purity start->q1 a1_yes Atmosphere and Solvents are Inert/Pure q1->a1_yes Yes a1_no Action: Degas Solvents, Use Inert Gas Blanket q1->a1_no No q2 Analyze for Dimer Formation a1_yes->q2 a1_no->q1 a2_yes High Dimer Concentration Found q2->a2_yes Yes a2_no Dimer Formation is Low q2->a2_no No action2 Action: Decrease Concentration, Slow Substrate Addition a2_yes->action2 q3 Check for Catalyst Decomposition a2_no->q3 end_node Yield Improved action2->end_node a3_yes Catalyst Appears Degraded q3->a3_yes Yes action3 Action: Increase Catalyst Loading or Use Fresh Catalyst a3_yes->action3 action3->end_node

Caption: Troubleshooting Logic for Low RCM Yield in this compound Synthesis.

G start Start: Crude Allylic Bromide Precursor step1 Dissolve in Acetonitrile start->step1 step2 Add Triton B (Base) for Cyclization step1->step2 step3 Monitor Reaction by HPLC step2->step3 step4 Extractive Workup step3->step4 Reaction Complete step5 Crystallization from p-Xylene/Water step4->step5 end_node Purified Macrocycle step5->end_node

Caption: Experimental Workflow for Large-Scale Macrocyclization and Purification.

References

Addressing experimental variability in Glecaprevir efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glecaprevir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in this compound efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions for issues you may encounter during your in vitro experiments with this compound.

Q1: My HCV replicon assay is showing low or no viral replication. What are the potential causes and how can I troubleshoot this?

A1: Low or no HCV replication in a replicon assay can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell Line Health and Passage Number:

    • Issue: The permissiveness of Huh-7 and its derivatives to HCV replication can vary significantly with passage number.[1] High passage numbers can lead to decreased replication efficiency.

    • Troubleshooting:

      • Use low-passage, authenticated Huh-7 or Huh-7.5 cells.

      • Regularly monitor cell morphology for any changes.

      • Consider "curing" highly permissive cell clones of existing replicons with interferon to create a more receptive environment for new transfections.[2]

  • Replicon RNA Integrity and Transfection Efficiency:

    • Issue: The quality of your in vitro transcribed replicon RNA is critical. Degradation or inefficient transfection will lead to poor replication.

    • Troubleshooting:

      • Verify RNA integrity via gel electrophoresis before transfection.

      • Optimize your electroporation or lipid-based transfection protocol for your specific cell line.

      • Use a reporter replicon (e.g., luciferase or GFP) for easier and more sensitive detection of initial replication.[3]

  • Adaptive Mutations:

    • Issue: Many HCV replicons, particularly those derived from genotype 1, require cell culture adaptive mutations to replicate efficiently.[4][5]

    • Troubleshooting:

      • Ensure your replicon construct contains known adaptive mutations (e.g., in NS3, NS4B, NS5A).[1]

      • If starting with a wild-type replicon, be aware that a period of selection (e.g., with G418 for neomycin-selectable replicons) may be necessary to allow for the emergence of adaptive mutations.[2][3]

Q2: I'm observing high cytotoxicity in my cell cultures when treating with this compound. How can I address this?

A2: It's crucial to differentiate between antiviral activity and non-specific cytotoxicity.

  • Determine the Cytotoxic Concentration (CC50):

    • Issue: The observed effect might be due to the drug killing the host cells, which in turn reduces viral replication.

    • Troubleshooting:

      • Always run a parallel cytotoxicity assay without the virus to determine the CC50 of this compound in your specific cell line.[6][7] Common methods include MTT or XTT assays.[8]

      • The therapeutic window is represented by the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value is desirable.[8]

  • Solvent Effects:

    • Issue: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting:

      • Ensure the final concentration of the solvent in your culture medium is non-toxic. For DMSO, this is typically below 1%.[9]

      • Include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of solvent as your highest drug concentration.

  • Serum Concentration in Media:

    • Issue: The concentration of fetal bovine serum (FBS) in the culture medium can influence drug activity and cytotoxicity.

    • Troubleshooting:

      • Be aware that serum proteins can bind to drugs, potentially reducing their effective concentration.

      • Maintain a consistent and optimized serum concentration across all experiments. Low serum concentrations have been shown to facilitate the differentiation of hepatic progenitor cells, which could impact HCV replication.[10]

Q3: My RT-qPCR results for HCV RNA quantification are highly variable between replicates and experiments. What can I do to improve consistency?

A3: Variability in RT-qPCR is a common challenge. Here are some steps to improve the reliability of your results:

  • RNA Extraction and Storage:

    • Issue: Inefficient RNA extraction or degradation of RNA during storage can lead to variable results.

    • Troubleshooting:

      • Use a validated and consistent RNA extraction method.

      • HCV RNA is generally stable in serum and whole blood for several hours at room temperature and for longer periods when refrigerated or frozen.[11] However, for cell culture supernatants and lysates, process samples promptly or store them at -80°C.

      • Minimize freeze-thaw cycles of your RNA samples.

  • Assay Design and Controls:

    • Issue: The choice of primers and probes, as well as the inclusion of appropriate controls, is critical for accurate quantification.

    • Troubleshooting:

      • Use a validated RT-qPCR assay with published performance data.[12][13]

      • Always include a standard curve of known concentrations of HCV RNA to ensure accurate quantification.

      • Include no-template controls (NTCs) to check for contamination and internal controls to monitor for PCR inhibition.

  • Data Analysis and Interpretation:

    • Issue: Inconsistent data analysis can introduce variability.

    • Troubleshooting:

      • Be aware of the limits of detection (LoD) and lower limit of quantification (LLoQ) of your assay. Results below the LLoQ should be reported as "detectable but not quantifiable".[14]

      • Use a consistent method for calculating viral load and consider the inherent variability of the assay when interpreting small changes in RNA levels.[15]

Q4: I am planning to perform a this compound resistance study. What are the key considerations?

A4: In vitro resistance studies are essential for understanding the mechanisms of drug failure.

  • Selection of Resistance-Associated Substitutions (RASs):

    • Issue: The high mutation rate of HCV means that pre-existing RASs may be present in the viral population.[16]

    • Troubleshooting:

      • To select for this compound-resistant variants, passage replicon-containing cells in the presence of increasing concentrations of the drug.[3]

      • Sequence the HCV NS3/4A protease region of the replicon to identify mutations that confer resistance.

  • Phenotypic Characterization of RASs:

    • Issue: Not all mutations in the target protein will lead to clinically relevant resistance.

    • Troubleshooting:

      • Introduce the identified mutations into a wild-type replicon backbone using site-directed mutagenesis.

      • Perform a dose-response assay to determine the fold-change in EC50 for the mutant replicon compared to the wild-type.

  • Fitness of Resistant Variants:

    • Issue: Resistance mutations can sometimes impair the replication capacity of the virus.

    • Troubleshooting:

      • Assess the replication fitness of the mutant replicons in the absence of the drug. This can be done by comparing their replication levels to the wild-type replicon in a transient replication assay.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes

HCV GenotypeReplicon SystemEC50 (nM)Reference
1aSubgenomic Replicon0.86(Example Reference)
1bSubgenomic Replicon0.25(Example Reference)
2aSubgenomic Replicon1.9(Example Reference)
3aSubgenomic Replicon1.1(Example Reference)
4aSubgenomic Replicon0.44(Example Reference)
5aSubgenomic Replicon0.13(Example Reference)
6aSubgenomic Replicon0.52(Example Reference)

Table 2: Impact of NS3 Resistance-Associated Substitutions (RASs) on this compound Efficacy

HCV GenotypeNS3 SubstitutionFold-Change in EC50Reference
1aA156T>100(Example Reference)
1aD168A>30(Example Reference)
3aQ168R>30(Example Reference)
6aD168V>30(Example Reference)

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Efficacy (EC50) Determination

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound using a luciferase reporter HCV replicon system.

  • Cell Culture:

    • Maintain Huh-7.5 cells stably harboring a luciferase reporter HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 for selection.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay.

    • Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Add the diluted this compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

    • Incubate the plates for 72 hours at 37°C.

  • Data Acquisition:

    • After incubation, remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

    • In a parallel plate without virus, perform a cytotoxicity assay (e.g., MTT) to determine the CC50 of this compound.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (representing 100% replication).

    • Plot the normalized replication values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Mandatory Visualizations

HCV_Lifecycle_and_Glecaprevir_MoA cluster_cell Hepatocyte HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Translation of Polyprotein Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex RNA Replication Complex Formation Polyprotein_Processing->Replication_Complex NS3, NS4A, NS4B, NS5A, NS5B RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly New viral RNA Release Virion Release Assembly->Release This compound This compound This compound->Polyprotein_Processing Inhibits NS3/4A Protease

Caption: Mechanism of action of this compound in the HCV replication cycle.

Experimental_Workflow_EC50 Start Start Seed_Cells Seed HCV Replicon Cells in 96-well Plates Start->Seed_Cells Prepare_Drug Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Drug Treat_Cells Add this compound to Cells Prepare_Drug->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Replication Measure Viral Replication (e.g., Luciferase Assay) Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Cytotoxicity Analyze_Data Data Analysis: Normalize and Plot Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data Calculate_EC50 Calculate EC50 and CC50 Analyze_Data->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining this compound EC50 using an HCV replicon assay.

Troubleshooting_Tree Problem Unexpected Experimental Results Low_Replication Low/No Viral Replication Problem->Low_Replication High_Variability High Result Variability Problem->High_Variability High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Check_Cells Check Cell Health & Passage Number Low_Replication->Check_Cells Possible Cause Check_RNA Verify Replicon RNA Integrity & Transfection Low_Replication->Check_RNA Possible Cause Check_Mutations Confirm Presence of Adaptive Mutations Low_Replication->Check_Mutations Possible Cause Check_Extraction Review RNA Extraction & Storage High_Variability->Check_Extraction Possible Cause Check_qPCR Validate RT-qPCR Assay & Controls High_Variability->Check_qPCR Possible Cause Standardize_Analysis Standardize Data Analysis High_Variability->Standardize_Analysis Possible Cause Determine_CC50 Determine CC50 in Parallel Assay High_Cytotoxicity->Determine_CC50 Action Check_Solvent Verify Solvent Concentration is Non-Toxic High_Cytotoxicity->Check_Solvent Action Optimize_Serum Optimize Serum Concentration High_Cytotoxicity->Optimize_Serum Action

Caption: Troubleshooting decision tree for this compound efficacy studies.

References

Technical Support Center: Overcoming Glecaprevir Delivery Limitations in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Glecaprevir delivery in cellular models.

Troubleshooting Guides

Issue 1: Low or Inconsistent Antiviral Potency (High EC₅₀ Values)

You may observe that the effective concentration (EC₅₀) of this compound in your cell-based assays is significantly higher than reported values, or that results are inconsistent between experiments. This can be due to several factors related to the drug's physicochemical properties and cellular interactions.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Poor Solubility in Aqueous Media This compound is practically insoluble in water.[1] Prepare a concentrated stock solution in 100% DMSO.[2][3] For working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). We do not recommend storing the aqueous solution for more than one day.[2]Improved drug solubility and more consistent results.
Drug Precipitation in Culture Media Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution.If precipitation is observed, consider lowering the final this compound concentration, increasing the final DMSO percentage (while staying within the cells' tolerance), or using a pre-warmed medium.
Active Drug Efflux by Transporters The cell line you are using may have high expression of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), for which this compound is a substrate.[4]Co-incubate with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) to see if this compound's potency increases.[5]
High Protein Binding in Serum This compound is predominantly protein-bound.[6] If your assay medium contains a high percentage of serum, a significant fraction of the drug may be bound and not available to enter the cells. The anti-HCV activity of this compound was evaluated in the presence of 40% human plasma; there was a 6- to 11-fold decrease in the activity of this compound against genotype 1a and genotype 1b replicon cells.[7]Reduce the serum concentration in your assay medium or use a serum-free medium for the duration of the drug treatment, if compatible with your cell line's health.
Cell Line Specific Factors Different cell lines (e.g., Huh-7, HepG2) can have varying levels of drug metabolizing enzymes and transporters, affecting the intracellular concentration of this compound.If possible, test this compound's activity in a different liver-derived cell line to see if the issue is cell-type specific.
Issue 2: High or Unexplained Cytotoxicity

You may observe significant cell death in your cultures at concentrations where this compound should be showing antiviral activity without being cytotoxic.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Solvent (DMSO) Toxicity High concentrations of DMSO are toxic to most cell lines.Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold for your specific cell line (usually <1%). Run a vehicle control with the same DMSO concentration to assess its specific effect.
Incorrect Drug Concentration Errors in calculating dilutions or in the initial stock concentration can lead to unexpectedly high final concentrations in the assay.Double-check all calculations and the stated concentration of your this compound stock. If possible, verify the stock concentration using an analytical method like HPLC.
Contamination of Cell Culture Microbial contamination can cause cell death and confound cytotoxicity results.Regularly check your cell cultures for any signs of contamination (e.g., turbidity, color change in the medium, filamentous structures). Perform mycoplasma testing.
Drug-Induced Liver Injury Although rare in non-cirrhotic models, direct drug-induced liver injury can occur. The mechanism of liver injury in the absence of cirrhosis with this compound/pibrentasvir is unknown.[8]Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the precise cytotoxic concentration (CC₅₀) of this compound for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound for in vitro assays?

A1: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).[2] This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and is not toxic to the cells. Aqueous solutions of this compound should be prepared fresh for each experiment.[2]

Q2: My this compound EC₅₀ values are inconsistent. What could be the reason?

A2: Inconsistency in EC₅₀ values can stem from several sources. The most common are related to drug solubility and stability in the assay medium. Ensure your stock solution is fully dissolved and that the drug does not precipitate upon dilution in the aqueous culture medium. Other factors include variability in cell density at the time of treatment and the passage number of the cells.

Q3: How can I increase the intracellular concentration of this compound in my cellular model?

A3: Since this compound is a substrate for efflux pumps like P-gp and BCRP, you can try co-administering it with inhibitors of these transporters.[4] This can reduce the efflux of this compound from the cells, thereby increasing its intracellular concentration and apparent potency. Additionally, using a formulation with nanoparticles could improve cellular uptake, although this is more complex to implement in a standard laboratory setting.[9]

Q4: What are the expected EC₅₀ and IC₅₀ values for this compound?

A4: The reported in vitro efficacy of this compound can vary depending on the HCV genotype and the specific assay used. Below is a summary of reported values:

Assay Type HCV Genotype Reported Value (nM) Reference
Biochemical Assay (IC₅₀) Genotypes 1-63.5 - 11.3[7][10]
Replicon Assay (EC₅₀) Genotypes 1-60.21 - 4.6[7][10]
Replicon Assay (EC₅₀) 40 patient-derived samples (GT 1-5)Median: 0.30 (Range: 0.05 - 3.8)[7][10]

Q5: Are there any known drug-drug interactions I should be aware of in my cellular model?

A5: Yes, this compound is a substrate and inhibitor of P-gp, BCRP, and the hepatic uptake transporters OATP1B1 and OATP1B3.[4] It is also a weak inhibitor of CYP3A4, CYP1A2, and UGT1A1.[11] If your experimental setup includes other compounds, be aware of potential interactions that could alter the effective concentration of this compound. For instance, co-administration with strong inducers of P-gp and CYP3A like rifampin can significantly decrease this compound exposure.[12]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)

This protocol is adapted from established methods for determining the potency of HCV inhibitors.[10][13]

  • Cell Plating: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to the final desired concentrations. The final DMSO concentration should be constant across all wells.

  • Treatment: Add the diluted this compound solutions to the plated cells. Include a "no drug" (vehicle control) and a "positive control" (an HCV inhibitor with a known mechanism of action).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

MTT Assay for Cytotoxicity (CC₅₀ Determination)

This protocol is a standard method for assessing cell viability.[14][15]

  • Cell Plating: Plate your chosen cell line (e.g., Huh-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium as described for the replicon assay.

  • Treatment: Add the this compound dilutions to the cells and incubate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value by plotting the data and fitting to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoints cluster_analysis Data Analysis This compound This compound Powder dmso_stock High-Concentration DMSO Stock This compound->dmso_stock Dissolve working_sol Working Solutions in Culture Medium dmso_stock->working_sol Dilute treatment Treat Cells with This compound Dilutions working_sol->treatment cell_plating Plate Cells (e.g., Huh-7 Replicon) cell_plating->treatment incubation Incubate (48-72h) treatment->incubation antiviral_assay Antiviral Assay (Luciferase) incubation->antiviral_assay cytotox_assay Cytotoxicity Assay (MTT) incubation->cytotox_assay ec50 Calculate EC50 antiviral_assay->ec50 cc50 Calculate CC50 cytotox_assay->cc50 therapeutic_index Determine Therapeutic Index (CC50/EC50) ec50->therapeutic_index cc50->therapeutic_index

Caption: Experimental workflow for evaluating this compound in cellular models.

logical_relationship cluster_properties This compound Properties cluster_cellular_factors Cellular Factors cluster_outcome Experimental Outcome solubility Low Aqueous Solubility intracellular_conc Low Intracellular Concentration solubility->intracellular_conc permeability Low Membrane Permeability permeability->intracellular_conc efflux_pumps Efflux Pumps (P-gp, BCRP) efflux_pumps->intracellular_conc serum_binding Serum Protein Binding serum_binding->intracellular_conc potency Reduced Apparent Potency (High EC50) intracellular_conc->potency

Caption: Factors limiting this compound's intracellular concentration and potency.

References

Technical Support Center: Investigating Off-Target Effects of Glecaprevir In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vitro off-target effects of Glecaprevir are not extensively documented in publicly available literature. This technical support center provides a general framework, experimental protocols, and troubleshooting guidance for investigating potential off-target effects of a compound like this compound, based on established in vitro safety pharmacology and toxicology principles.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why is it crucial to investigate them for a drug like this compound?

A1: Off-target effects occur when a drug interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its intended therapeutic target.[1] These unintended interactions can lead to adverse drug reactions (ADRs) and potential toxicity.[2][3] Investigating off-target effects early in the drug development process is essential to ensure the safety and specificity of a therapeutic candidate like this compound, helping to de-risk its progression to clinical trials.[4]

Q2: What are the initial steps to assess the potential off-target effects of this compound in vitro?

A2: A tiered approach is often recommended.

  • In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of this compound.[1][3] This can help prioritize experimental assays.

  • Broad Panel Screening: Utilize commercially available in vitro safety pharmacology panels that screen the compound against a wide range of known targets associated with adverse effects.[2][5] These panels often include GPCRs, ion channels, kinases, and transporters.[2]

  • Cytotoxicity Assays: Determine the concentration at which this compound may induce cell death in various cell lines to establish a therapeutic window.[6][7]

Q3: What are some common in vitro assays for identifying off-target interactions?

A3: A variety of in vitro assays can be employed:

  • Receptor Binding Assays: To determine if this compound binds to unintended receptors.

  • Enzyme Inhibition Assays: To assess the effect of this compound on the activity of various enzymes (e.g., kinases, cytochromes P450).[2]

  • Ion Channel Assays: To investigate potential modulation of ion channel function, which is critical for cardiac safety (e.g., hERG assay).[8]

  • Cell-Based Phenotypic Assays: These assays measure the overall effect of a compound on cellular functions and can reveal unexpected biological activities.[1]

Q4: How should I select appropriate cell lines for cytotoxicity testing of this compound?

A4: The choice of cell lines should be guided by the intended therapeutic indication and potential tissues of off-target effects. It is advisable to use a panel of cell lines, including:

  • Hepatocytes (e.g., HepG2): As the liver is a primary site of drug metabolism.

  • Renal cells (e.g., HEK293): To assess potential kidney toxicity.

  • Cardiomyocytes (e.g., iPSC-derived): For evaluating potential cardiotoxicity.[9]

  • A cell line relevant to the therapeutic target of this compound (if applicable outside of its primary antiviral action).

Q5: What is a typical concentration range for this compound to use in these assays?

A5: The concentration range should be determined based on the clinically relevant plasma concentrations of this compound, if known. A common starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM, in a semi-logarithmic dilution series. The highest concentration may be limited by the solubility of the compound. It is crucial to establish a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, LDH)
Problem Possible Cause(s) Troubleshooting Steps
High Background Signal - Contamination of cell culture. - High cell density.[6] - Interference of the test compound with the assay reagents.- Check for microbial contamination. - Optimize cell seeding density. - Run a control with the compound in cell-free media to check for direct chemical reactions with the assay components.
Low Signal or No Response - Insufficient incubation time. - Low cell viability in the untreated control. - Compound precipitation at high concentrations.- Extend the incubation period. - Ensure healthy cell cultures and proper handling. - Visually inspect the wells for precipitate and consider using a lower top concentration or a different solvent.
High Variability Between Replicate Wells - Uneven cell seeding. - Pipetting errors.[6] - "Edge effects" in the microplate.[10]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outermost wells of the plate, or fill them with sterile media/PBS.[10]
Off-Target Binding Assays (e.g., Kinase Panels)
Problem Possible Cause(s) Troubleshooting Steps
Interpreting Percentage Inhibition Data - A single high inhibition value may not be significant.- Look for dose-dependent inhibition. - Consider the biological relevance of the off-target hit. - Follow up with a functional cell-based assay to confirm the inhibitory effect.
Unexpected "Hits" in the Screening Panel - The compound may have a broad activity profile. - Assay artifact.- Confirm the hit with a different assay format (e.g., binding vs. functional). - Analyze the structure-activity relationship (SAR) with related compounds if available. - Evaluate the potential clinical relevance of the off-target interaction.
Compound Solubility Issues - The compound is not fully dissolved at the screening concentration.- Check the solubility of this compound in the assay buffer. - If solubility is an issue, the results at high concentrations may not be reliable. Consider a lower maximum screening concentration.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)This compound IC50 (µM)
HepG2 (Liver)MTT48> 100
HEK293 (Kidney)LDH Release4885.6
iPSC-CardiomyocytesATP Content7292.3
Huh7 (Liver)Resazurin48> 100

Table 2: Example Results from an Off-Target Kinase Panel Screen with this compound (at 10 µM)

Kinase TargetFamily% Inhibition at 10 µMFollow-up Action
EGFRTyrosine Kinase8.2None
SRCTyrosine Kinase65.7Confirm with IC50 determination
CDK2Serine/Threonine Kinase15.3None
ROCK1Serine/Threonine Kinase5.9None
PKASerine/Threonine Kinase4.5None

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Tetrazolium-based (e.g., MTT) Assay
  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls and untreated controls.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Off-Target Profiling using a Commercial Kinase Panel Service
  • Compound Submission:

    • Prepare a sample of this compound of known purity and concentration.

    • Provide the required amount and concentration as specified by the service provider.

  • Assay Performance (by the service provider):

    • The service provider will typically perform radioligand binding assays or enzymatic assays to determine the percentage of inhibition of a large panel of kinases at a fixed concentration of this compound (commonly 1 µM or 10 µM).

  • Data Reception and Interpretation:

    • Receive the data report, which will typically list the percentage of inhibition for each target in the panel.

    • Identify any "hits" (targets with inhibition above a certain threshold, e.g., >50%).

    • For any significant hits, consider follow-up studies to determine the IC50 and the functional consequences of the inhibition.

Mandatory Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Prediction cluster_screening Phase 2: Initial Screening cluster_validation Phase 3: Hit Validation In_Silico_Prediction In Silico Off-Target Prediction Assay_Selection Assay & Cell Line Selection In_Silico_Prediction->Assay_Selection Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, LDH) Assay_Selection->Cytotoxicity_Screening Broad_Panel_Screening Broad Off-Target Panel (e.g., Kinase Panel) Assay_Selection->Broad_Panel_Screening Dose_Response Dose-Response Curve (IC50 Determination) Cytotoxicity_Screening->Dose_Response If cytotoxic Broad_Panel_Screening->Dose_Response If 'hit' Functional_Assay Functional Cell-Based Assay Dose_Response->Functional_Assay Risk_Assessment Risk Assessment Functional_Assay->Risk_Assessment Confirmed off-target

Caption: Experimental workflow for investigating off-target effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Off-Target Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF This compound This compound (Off-Target) This compound->Kinase2 Inhibition Gene Gene Expression (e.g., Proliferation, Apoptosis) TF->Gene

Caption: Hypothetical kinase signaling pathway affected by an off-target interaction.

Troubleshooting_Tree Start Cytotoxicity Observed? CheckControls Check Controls: - Vehicle Control OK? - Positive Control OK? Start->CheckControls Yes NoCytotoxicity No Cytotoxicity Observed Start->NoCytotoxicity No CheckCompound Check for Compound Precipitation or Assay Interference CheckControls->CheckCompound Yes Re_evaluate Re-evaluate Assay Parameters CheckControls->Re_evaluate No TrueCytotoxicity Potential True Cytotoxicity CheckCompound->TrueCytotoxicity No Issues Found FalsePositive Potential False Positive or Assay Artifact CheckCompound->FalsePositive Issues Found

Caption: Decision tree for troubleshooting cytotoxicity assay results.

References

Refinement of analytical methods for consistent Glecaprevir quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent quantification of Glecaprevir using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: The most widely used method for the determination of this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often in combination with Pibrentasvir.[1] This method is favored for its sensitivity, specificity, and effective separation capabilities in both bulk drug and pharmaceutical dosage forms.[1][2]

Q2: What are the typical chromatographic conditions for an RP-HPLC method for this compound?

A2: While specific conditions can vary, a common setup involves a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or orthopedic acid) and an organic solvent like acetonitrile or methanol.[2][3][4][5][6] Detection is typically performed using a UV detector at wavelengths around 225 nm, 230 nm, or 260 nm.[3][4][7]

Q3: Can LC-MS/MS be used for this compound quantification?

A3: Yes, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound, particularly in biological matrices like human plasma.[8][9][10][11] This method often employs a deuterated internal standard for improved accuracy.[8]

Q4: What are the key validation parameters to consider for a this compound analytical method?

A4: According to ICH guidelines, the key validation parameters include linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[3][12]

Q5: What is a stability-indicating method and why is it important for this compound analysis?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[7] This is crucial for assessing the stability of this compound under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis, ensuring the quality and shelf-life of the pharmaceutical product.[13]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the buffer in the mobile phase. For this compound, a slightly acidic pH (e.g., 3.0-4.8) is often used.[3][6][7]
Column degradation.Use a guard column or replace the analytical column.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[3]
Temperature variations.Use a column oven to maintain a consistent temperature.[8][13]
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before injection.
No Peaks or Very Small Peaks Detector issue.Check the detector lamp and wavelength setting.
Injection problem.Verify the proper functioning of the autosampler or manual injector.
Sample degradation.Prepare fresh samples and standards.[14]
Extraneous Peaks Contaminated mobile phase or diluent.Use high-purity solvents and freshly prepared mobile phase.
Sample contamination.Ensure clean glassware and proper sample handling.
Carryover from previous injection.Implement a robust needle wash protocol in the autosampler.
LC-MS/MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., ionization type, temperature, voltage).[8]
Matrix effects (ion suppression).Employ a more effective sample preparation technique like solid-phase extraction. Using a deuterated internal standard can also help compensate for matrix effects.[9][10]
Poor fragmentation.Optimize collision energy (CE) and other compound-specific parameters in the MS/MS method.[8]
High Background Noise Contaminated solvent or system.Flush the LC and MS systems with appropriate cleaning solutions.
Chemical interference from the matrix.Improve chromatographic separation to resolve interfering peaks from the analyte.
Inaccurate Quantification Non-linearity of the calibration curve.Prepare fresh calibration standards and ensure they bracket the expected sample concentrations.[12]
Internal standard variability.Ensure consistent addition of the internal standard to all samples and standards.
Instability of the analyte in the matrix.Perform stability studies (e.g., freeze-thaw, bench-top) to assess analyte stability and adjust sample handling procedures accordingly.[9][10][14]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Quantification
Parameter Method 1 Method 2 Method 3 Method 4
Column Inertsil ODS (4.6 x 250mm, 5µm)[3]Kinetex RP-18 (100x4.6mm, 2.6µm)[12]Waters C18 (250x4.6mm, 5µm)[4]Xterra C18 (4.6 x 150mm, 5µm)[15]
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile (80:20, v/v)[3]Acetonitrile: 0.1% trifluoroacetic acid (26.464:73.536 v/v)[12]0.5 mM Ortho phosphoric acid buffer: Acetonitrile (75:25 v/v), pH 4.3[4]Buffer: Methanol (30:70 v/v)[15]
Flow Rate Not Specified1.0 mL/min[12]1.0 mL/min[4]1.0 mL/min[15]
Detection (UV) 230 nm[3]236 nm[12]225 nm[4]244 nm[15]
Linearity Range 50–125 µg/mL[3]25-150 ppm0.008-0.027 µg/mL (LOQ)[4]100-500 µg/mL[15]
Retention Time Not SpecifiedNot Specified4.45 min[4]2.205 min[15]
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
Parameter Method 1 Method 2
Column Agilent TC-C18 (4.6 x 75 mm, 3.5 µm)[8]Not Specified
Mobile Phase 5 mM Ammonium acetate: Acetonitrile (20:80 v/v)[8]Not Specified
Flow Rate 0.5 mL/min[8]Not Specified
Ionization Mode ESI-Positive[8]Not Specified
MRM Transition m/z 838.87/337.26[8]Not Specified
Linearity Range 50.0–10,000.0 pg/mL[8]0.25-2000 ng/mL[9][10]
Internal Standard This compound-13C-d7[8]Not Specified
Retention Time 1.61 min[8]Not Specified

Experimental Protocols

RP-HPLC Method for this compound Quantification in Bulk and Pharmaceutical Dosage Forms

This protocol is a generalized procedure based on common parameters found in the literature.[3][4][12][15]

1.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer or Ortho-phosphoric acid

  • 0.45 µm membrane filters

1.2. Chromatographic System:

  • HPLC system with UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

1.3. Preparation of Solutions:

  • Mobile Phase: Prepare the desired mobile phase composition (e.g., Buffer:Acetonitrile, 75:25 v/v). Degas the mobile phase by sonication or vacuum filtration.[3]

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired linear range (e.g., 50-150 µg/mL).[7]

  • Sample Solution: For pharmaceutical dosage forms, accurately weigh and crush tablets. Dissolve the powder in the diluent to achieve a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm filter before injection.[3]

1.4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a generalized procedure based on common parameters found in the literature.[8][9][10]

2.1. Materials and Reagents:

  • This compound reference standard

  • Deuterated this compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2EDTA)

2.2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

  • Data acquisition and processing software

2.3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase (e.g., 5 mM Ammonium acetate: Acetonitrile, 20:80 v/v).[8]

  • Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard and QC Samples: Spike drug-free human plasma with appropriate volumes of the this compound working solution to prepare calibration curve standards and quality control (QC) samples at different concentration levels (low, medium, high).[8]

2.4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and transfer to an autosampler vial for analysis.

2.5. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system.

  • Optimize the mass spectrometer parameters for this compound and the internal standard, including the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Inject the prepared samples.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Preparation Phase cluster_analysis Analysis Phase prep Solution Preparation mobile_phase Mobile Phase Preparation & Degassing standards Standard & Sample Solution Preparation system_prep HPLC System Preparation analysis Chromatographic Analysis system_prep->analysis data_proc Data Processing analysis->data_proc result Quantification Result data_proc->result mobile_phase->system_prep standards->analysis equilibration System Equilibration injection Sample Injection detection UV Detection

Caption: HPLC Experimental Workflow for this compound Quantification.

experimental_workflow_lcmsms cluster_sample_prep Plasma Sample Processing sample_prep Sample Preparation spike Spike with IS lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quant_result Quantification Result data_analysis->quant_result precipitate Protein Precipitation spike->precipitate extract Supernatant Extraction precipitate->extract extract->lc_separation

Caption: LC-MS/MS Workflow for this compound in Biological Matrices.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Analytical Issue (e.g., Poor Peak Shape) cause_id Identify Potential Cause issue->cause_id cause1 Mobile Phase pH cause_id->cause1 cause2 Column Degradation cause_id->cause2 cause3 Sample Overload cause_id->cause3 solution_impl Implement Solution verification Verify Resolution solution_impl->verification solution1 Adjust pH cause1->solution1 solution2 Replace Column cause2->solution2 solution3 Dilute Sample cause3->solution3 solution1->solution_impl solution2->solution_impl solution3->solution_impl

Caption: Logical Flow for Troubleshooting Analytical Method Issues.

References

Validation & Comparative

Comparative In Vitro Efficacy of Glecaprevir and Boceprevir as HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro efficacy of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Glecaprevir, a next-generation pangenotypic agent, and Boceprevir, a first-generation inhibitor primarily targeting genotype 1. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antiviral activity, resistance profiles, and the experimental methodologies used for their evaluation.

Introduction

This compound and Boceprevir represent two distinct generations of direct-acting antivirals (DAAs) that target the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] this compound is known for its pangenotypic activity and high barrier to resistance, while Boceprevir was one of the first-in-class protease inhibitors approved for HCV genotype 1.[3][4] This guide presents a side-by-side comparison of their in vitro performance, supported by experimental data, to inform research and development efforts in the field of antiviral therapeutics.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both this compound and Boceprevir function by inhibiting the HCV NS3/4A serine protease.[1][2] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are vital for the formation of the viral replication complex.[1][2] By binding to the active site of the protease, these inhibitors block the proteolytic processing of the polyprotein, thereby disrupting the viral life cycle and halting replication.[1]

Boceprevir is a peptidomimetic ketoamide that reversibly and covalently binds to the active site serine (S139) of the NS3 protease.[1] this compound is also a potent inhibitor of the NS3/4A protease, demonstrating activity against a wide range of HCV genotypes.[5]

Below is a diagram illustrating the signaling pathway of HCV replication and the point of inhibition for NS3/4A protease inhibitors.

HCV_Replication_and_Inhibition cluster_inhibitors NS3/4A Protease Inhibitors HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein Proteolytic_Processing Proteolytic Processing (NS3/4A Protease) Polyprotein->Proteolytic_Processing Replication_Complex Viral Replication Complex Assembly Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly New Virion Assembly & Release Viral_Replication->Virion_Assembly Translation Translation Translation->Polyprotein Proteolytic_Processing->Replication_Complex Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Inhibition Inhibition This compound This compound This compound->Inhibition Boceprevir Boceprevir Boceprevir->Inhibition HCV_Replicon_Assay_Workflow Cell_Seeding 1. Seed Huh-7 cells containing HCV subgenomic replicons in multi-well plates. Compound_Addition 2. Add serial dilutions of This compound or Boceprevir. Incubation 3. Incubate for a defined period (e.g., 72 hours). Compound_Addition->Incubation Lysis_and_Detection 4. Lyse cells and measure reporter gene activity (e.g., Luciferase). Incubation->Lysis_and_Detection Data_Analysis 5. Calculate EC50 values from dose-response curves. Lysis_and_Detection->Data_Analysis Protease_Assay_Workflow Reagent_Preparation 1. Prepare reaction buffer, purified recombinant HCV NS3/4A protease, and a fluorogenic substrate. Inhibitor_Addition 2. Add serial dilutions of This compound or Boceprevir to the reaction wells. Enzyme_Addition 3. Add the NS3/4A protease to initiate the pre-incubation. Inhibitor_Addition->Enzyme_Addition Substrate_Addition 4. Add the fluorogenic substrate to start the enzymatic reaction. Enzyme_Addition->Substrate_Addition Signal_Detection 5. Monitor the increase in fluorescence over time using a plate reader. Substrate_Addition->Signal_Detection Data_Analysis 6. Calculate IC50 values from the inhibition curves. Signal_Detection->Data_Analysis

References

In Vitro Efficacy of Glecaprevir Versus Telaprevir Against HCV Replicons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Glecaprevir, a next-generation pangenotypic agent, and Telaprevir, an earlier-generation inhibitor primarily targeting genotype 1. The following sections present a compilation of experimental data, detailed methodologies for HCV replicon assays, and visualizations of the drug targets and experimental workflows to aid in research and development.

Comparative Antiviral Activity

The following table summarizes the in vitro activity of this compound and Telaprevir against various HCV genotypes. The data has been compiled from multiple studies, and it is important to note that direct comparisons should be made with caution as experimental conditions may have varied between studies.

DrugHCV GenotypeReplicon Cell LineEC50 / IC50 (nM)Reference
This compound 1aHuh-70.85[1]
1bHuh-70.94[1]
2aHuh-72.2[1]
2bHuh-74.6[1]
3aHuh-71.9[1]
4aHuh-72.8[1]
5aHuh-71.4[1]
6aHuh-70.86[1]
6eHuh-70.21[1]
Telaprevir 1bHuh-7354 (IC50)[2]
1aInfected primary human hepatocytes280 (IC50)[3]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For the purposes of this comparison, both are indicative of antiviral potency.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both this compound and Telaprevir are direct-acting antiviral agents (DAAs) that target the HCV NS3/4A serine protease.[4][5] This viral enzyme is crucial for the replication of HCV.[6] The virus produces a single large polyprotein that must be cleaved into individual functional proteins for new virus particles to be assembled.[6] The NS3/4A protease is responsible for several of these critical cleavages.[6] By inhibiting this enzyme, this compound and Telaprevir block the processing of the viral polyprotein, thereby halting viral replication.[4][5]

cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Drug Intervention HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS3/4A Protease NS3/4A Protease Translation & Polyprotein Processing->NS3/4A Protease Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release This compound / Telaprevir This compound / Telaprevir Inhibition Inhibition This compound / Telaprevir->Inhibition Inhibition->NS3/4A Protease

Caption: Inhibition of HCV NS3/4A protease by this compound and Telaprevir, disrupting viral replication.

Experimental Protocols: HCV Replicon Assay

The in vitro antiviral activity of HCV inhibitors is commonly assessed using a replicon assay. This system utilizes a human hepatoma cell line (e.g., Huh-7) that has been genetically modified to contain a subgenomic portion of the HCV RNA that can replicate autonomously.[7][8]

Objective: To determine the concentration of the antiviral compound that inhibits HCV replicon replication by 50% (EC50).

Materials:

  • Cell Line: Huh-7 cells harboring a stable HCV subgenomic replicon. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

  • Compounds: this compound and Telaprevir, dissolved in a suitable solvent like DMSO.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • Assay Plates: 96- or 384-well plates suitable for cell culture and luminescence reading.

  • Reagents: Luciferase assay reagent, cytotoxicity assay reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Plating: Seed the HCV replicon cells in assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound and Telaprevir) and add them to the cells. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). This signal is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the same cells to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

A Seed HCV Replicon Cells in Microplate B Prepare Serial Dilutions of Antiviral Compounds A->B C Add Compounds to Cells (including controls) B->C D Incubate for 48-72 hours C->D E Measure Reporter Gene Activity (e.g., Luciferase Assay) D->E F Assess Cell Viability (Cytotoxicity Assay) D->F G Data Analysis: Calculate EC50 Values E->G

Caption: General workflow of an HCV replicon assay for antiviral drug testing.

Summary and Conclusion

The available in vitro data demonstrates that this compound has potent, pangenotypic activity against a broad range of HCV genotypes.[1] In contrast, Telaprevir's development and published in vitro data are primarily focused on its efficacy against genotype 1. While both drugs effectively inhibit the HCV NS3/4A protease, this compound represents a significant advancement with its broader spectrum of activity, a key feature for modern HCV treatment regimens. The HCV replicon assay remains a fundamental tool for the preclinical evaluation of such antiviral compounds, providing crucial data on their potency and spectrum.

References

A Head-to-Head Comparison of Glecaprevir and Simeprevir in HCV NS3/4A Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Glecaprevir and Simeprevir. Designed for researchers, scientists, and drug development professionals, this document summarizes in vitro efficacy, outlines experimental methodologies, and visualizes critical pathways and workflows to support further research and development in antiviral therapies.

Mechanism of Action: Targeting the HCV Protease

Both this compound and Simeprevir are direct-acting antiviral (DAA) agents that target the HCV NS3/4A serine protease. This viral enzyme is essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) necessary for viral replication.[1][2][3] By inhibiting this protease, both drugs effectively block the viral replication process.[3][4] Simeprevir is a competitive, reversible, macrocyclic, noncovalent inhibitor of the NS3/4A protease.[3] this compound also acts as a pangenotypic inhibitor of the NS3/4A protease, demonstrating a high barrier to resistance.[1][5]

HCV_Protease_Inhibition_Pathway cluster_host_cell Hepatocyte cluster_inhibitors HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Proteolytic Cleavage Replication Viral Replication & Assembly Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition Simeprevir Simeprevir Simeprevir->NS3_4A

Figure 1. Mechanism of HCV NS3/4A Protease Inhibition.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and Simeprevir against various HCV genotypes. Data is compiled from biochemical assays measuring the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), and from cell-based replicon assays measuring the half-maximal effective concentration (EC50).

Table 1: Biochemical Assay Data (IC50/Ki)

This table presents the concentration of each inhibitor required to reduce the activity of the purified NS3/4A enzyme by 50% (IC50) or the binding affinity of the inhibitor to the enzyme (Ki).

InhibitorHCV GenotypeIC50 (nM)Ki (nM)
This compound 1a3.5-
1b4.4-
2a8.1-
2b11.3-
3a7.1-
4a4.3-
5a4.1-
6a5.3-
Simeprevir 1a<130.36
1b<13-
2<13-
337-
4<13-
5<13-
6<13-

Data compiled from multiple sources.[2][6][7][8]

Table 2: Cell-Based Replicon Assay Data (EC50)

This table shows the concentration of each drug required to reduce HCV RNA replication by 50% in a cellular environment using subgenomic replicons.

InhibitorHCV GenotypeEC50 (nM)
This compound 1a0.21 - 0.86
1b0.48 - 0.87
2a1.8 - 2.9
2b4.6
3a1.9 - 3.3
4a0.43
5a0.21
6a0.29
Simeprevir 1b7.8

Data compiled from multiple sources.[2][6][8]

Experimental Protocols

The data presented above were generated using established in vitro methodologies. Below are detailed descriptions of the typical protocols for biochemical and cell-based assays used to evaluate these inhibitors.

Biochemical NS3/4A Protease Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the purified viral enzyme.

  • Protein Expression and Purification : Recombinant HCV NS3/4A protease complexes for various genotypes are expressed, typically in E. coli. A histidine tag is often added to the protein to facilitate purification via affinity chromatography.[1]

  • Assay Components : The assay is performed in a buffer solution (e.g., 50 mM HEPES, pH 7.4) containing purified NS3/4A protease, a fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC), and various concentrations of the inhibitor (this compound or Simeprevir) dissolved in DMSO.[9]

  • Incubation : The purified enzyme is pre-incubated with the inhibitor for a set period (e.g., 30 minutes) to allow for binding.[1]

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, a fluorescent signal is released and continuously monitored using a fluorescence spectrophotometer.[1][9]

  • Data Analysis : The initial rates of the enzymatic reaction are calculated. The percent inhibition is determined by comparing the rates of inhibitor-treated reactions to an untreated (DMSO only) control. IC50 values are then calculated by fitting the dose-response data to a nonlinear regression curve.[1]

Biochemical_Assay_Workflow start Start prepare Prepare Assay Plate: - Purified NS3/4A Protease - Buffer Solution start->prepare add_inhibitor Add Serial Dilutions of This compound or Simeprevir prepare->add_inhibitor pre_incubate Pre-incubate to Allow Binding add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubate->add_substrate measure Monitor Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates & Percent Inhibition measure->calculate determine_ic50 Determine IC50 Value (Dose-Response Curve) calculate->determine_ic50 end End determine_ic50->end

Figure 2. Typical workflow for a biochemical protease inhibition assay.
Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of a compound within a cellular context, providing a more biologically relevant assessment.

  • Cell Line : A human hepatoma-derived cell line (e.g., Huh-7) is used. These cells are stably transfected with an HCV subgenomic replicon.[3][10]

  • Replicon System : The replicon is an RNA molecule that contains the HCV nonstructural proteins (including NS3/4A) necessary for replication, but lacks the structural proteins, making it non-infectious. It often includes a reporter gene, such as luciferase, for easy quantification of replication levels.[3]

  • Compound Treatment : The replicon-containing cells are seeded in microplates and treated with various concentrations of the inhibitor (this compound or Simeprevir).

  • Incubation : The cells are incubated for a period (e.g., 72 hours) to allow the compound to exert its antiviral effect on HCV replication.

  • Quantification of Replication : After incubation, the cells are lysed. The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity) or by measuring HCV RNA levels directly via RT-qPCR.

  • Data Analysis : The results are normalized to untreated control cells. The EC50 value—the concentration at which the inhibitor reduces replicon replication by 50%—is calculated using nonlinear regression analysis.[3] A cytotoxicity assay is often run in parallel to ensure the observed reduction in replication is not due to inhibitor toxicity.

Summary and Conclusion

Both this compound and Simeprevir are potent inhibitors of the HCV NS3/4A protease. The available in vitro data indicates that this compound, a newer generation inhibitor, demonstrates potent pangenotypic activity, with low nanomolar IC50 and EC50 values across HCV genotypes 1 through 6.[2] Simeprevir also shows potent inhibition, particularly against genotypes 1, 2, 4, 5, and 6, with slightly reduced activity against genotype 3.[7] The robust biochemical and cell-based assays outlined provide a standardized framework for the continued evaluation and comparison of these and future HCV protease inhibitors.

References

A Comparative In Vitro Efficacy Analysis of HCV NS3/4A Protease Inhibitors: Glecaprevir, Paritaprevir, and Grazoprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of three prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Glecaprevir, Paritaprevir, and Grazoprevir. The data presented is compiled from various in vitro studies to offer an objective performance overview, supported by experimental methodologies and visual representations of key biological and experimental processes.

Quantitative Efficacy Comparison

The in vitro antiviral activity of this compound, Paritaprevir, and Grazoprevir was evaluated using HCV subgenomic replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of HCV RNA replication, are summarized in the tables below. Lower EC50 values indicate higher potency.

Table 1: In Vitro Activity Against Wild-Type HCV Genotypes
HCV GenotypeThis compound EC50 (nM)Paritaprevir EC50 (nM)Grazoprevir EC50 (nM)
1a 0.21 - 0.380.9 - 1.00.4
1b 0.40 - 0.480.2 - 0.40.1
2a 0.844.313
2b 2.21.617
3a 1.91984
4a 0.270.40.2
5a 4.61301.1
6a 0.211.20.5

Data compiled from multiple in vitro studies.[1][2]

This compound demonstrates potent, pangenotypic activity, with EC50 values in the low nanomolar range across all major HCV genotypes.[1][3] Notably, against the difficult-to-treat genotype 3, this compound showed significantly greater potency (EC50 of 1.9 nM) compared to Paritaprevir (19 nM) and Grazoprevir (84 nM).[1][2]

Table 2: In Vitro Activity Against Common Resistance-Associated Substitutions (RASs) in Genotype 1a
NS3 SubstitutionThis compound (Fold Change in EC50)Paritaprevir (Fold Change in EC50)Grazoprevir (Fold Change in EC50)
Q80K 0.83.91.1
R155K 2.4551.3
A156T 110012002.5
D168A 3.31122
D168V 2.82915

Fold change is relative to the wild-type genotype 1a replicon. Data compiled from in vitro studies.[1]

This compound maintains its activity against many common NS3 RASs that confer resistance to other protease inhibitors, including those at positions 155 and 168.[1][4] However, the A156T substitution significantly reduces the in vitro activity of both this compound and Paritaprevir.[1][5]

Experimental Protocols

The following section details the typical methodologies employed in the in vitro studies cited in this guide.

HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for evaluating the antiviral activity of HCV inhibitors.

  • Cell Line: Human hepatoma cell lines, such as Huh-7, that are highly permissive for HCV RNA replication are used.[6]

  • Replicon Constructs: These cells are transfected with subgenomic HCV RNA, known as replicons. These replicons contain the HCV nonstructural proteins necessary for RNA replication (from NS3 to NS5B) but lack the structural proteins, making them non-infectious.[6] Often, a reporter gene, such as luciferase, is included in the replicon to facilitate the quantification of viral replication.[7]

  • Assay Procedure:

    • Replicon-harboring cells are seeded in multi-well plates.

    • The cells are then treated with serial dilutions of the antiviral compounds (this compound, Paritaprevir, or Grazoprevir).

    • After a defined incubation period (typically 48 to 72 hours), the level of HCV RNA replication is measured.[8] This is commonly done by quantifying the reporter gene activity (e.g., luciferase luminescence) or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Biochemical Protease Activity Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the purified HCV NS3/4A protease.

  • Enzyme and Substrate: Recombinant, purified HCV NS3/4A protease is used. A synthetic peptide substrate that mimics a natural cleavage site of the protease and is labeled with a fluorescent reporter is also required.

  • Assay Procedure:

    • The purified NS3/4A protease is pre-incubated with various concentrations of the inhibitor.

    • The fluorescently labeled substrate is then added to the mixture.

    • The enzymatic reaction is allowed to proceed for a specific time at an optimal temperature.

    • Cleavage of the substrate by the protease results in a detectable signal (e.g., increased fluorescence).

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in protease activity at different inhibitor concentrations.

Visualizations

Mechanism of Action of NS3/4A Protease Inhibitors

The following diagram illustrates the central role of the NS3/4A protease in the HCV life cycle and the mechanism by which inhibitors like this compound, Paritaprevir, and Grazoprevir disrupt this process.

HCV_NS3_4A_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Processes Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Inhibitor This compound / Paritaprevir / Grazoprevir Inhibitor->NS3_4A Inhibits

Caption: Inhibition of HCV NS3/4A protease blocks polyprotein processing.

Experimental Workflow for Antiviral Efficacy Testing

This diagram outlines the key steps in the HCV subgenomic replicon assay used to determine the EC50 values of the antiviral compounds.

Experimental_Workflow Start Start: HCV Replicon-Containing Huh-7 Cells Seeding Seed Cells into Multi-Well Plates Start->Seeding Treatment Add Serial Dilutions of Antiviral Drug Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Measurement Measure Reporter Gene Activity (e.g., Luciferase Assay) Incubation->Measurement Analysis Calculate EC50 Values from Dose-Response Curve Measurement->Analysis End End: Determine Antiviral Potency Analysis->End

Caption: Workflow of the HCV subgenomic replicon assay.

Comparative Drug-Target Interaction

This conceptual diagram illustrates how this compound, Paritaprevir, and Grazoprevir bind to the active site of the HCV NS3/4A protease. While all are active site inhibitors, subtle differences in their binding interactions contribute to their varied efficacy and resistance profiles.

Drug_Target_Interaction cluster_protease HCV NS3/4A Protease Active Site S1_pocket S1 Pocket S2_pocket S2 Pocket S1_prime_pocket S1' Pocket Catalytic_Triad Catalytic Triad (His57, Asp81, Ser139) This compound This compound This compound->S1_pocket Binds This compound->S2_pocket Binds This compound->Catalytic_Triad Interacts with Paritaprevir Paritaprevir Paritaprevir->S1_pocket Binds Paritaprevir->S2_pocket Binds Paritaprevir->Catalytic_Triad Interacts with Grazoprevir Grazoprevir Grazoprevir->S1_pocket Binds Grazoprevir->S2_pocket Binds Grazoprevir->Catalytic_Triad Interacts with

References

Benchmarking Glecaprevir's Antiviral Potency Against a Panel of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of glecaprevir with other key Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a next-generation HCV NS3/4A protease inhibitor, demonstrates potent pangenotypic activity, including against the historically difficult-to-treat genotype 3.[1] This guide benchmarks its in vitro efficacy, measured by half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), against a panel of other significant protease inhibitors: paritaprevir, grazoprevir, simeprevir, boceprevir, and telaprevir. The comparative data highlights this compound's improved activity profile against a broad range of HCV genotypes and its resilience against common resistance-associated substitutions.

Mechanism of Action: Targeting HCV Replication

HCV, a single-stranded RNA virus, translates its genome into a large polyprotein.[2][3] The viral NS3/4A serine protease is crucial for cleaving this polyprotein into mature, functional non-structural proteins essential for viral replication.[4] Protease inhibitors, including this compound, act as direct-acting antivirals (DAAs) by competitively binding to the active site of the NS3/4A protease, thereby preventing the processing of the viral polyprotein and halting the replication cycle.[4]

cluster_cell Hepatocyte HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Viral RNA Release HCV Polyprotein HCV Polyprotein Translation & Polyprotein Processing->HCV Polyprotein RNA Replication RNA Replication Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release New Viral RNA NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage by Host & Viral Proteases Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Processes Polyprotein Mature Viral Proteins->RNA Replication Forms Replication Complex Protease Inhibitors (e.g., this compound) Protease Inhibitors (e.g., this compound) Protease Inhibitors (e.g., this compound)->NS3/4A Protease Inhibition

Caption: Mechanism of Action of HCV NS3/4A Protease Inhibitors.

Comparative Antiviral Potency

The following tables summarize the in vitro antiviral activity of this compound and other protease inhibitors against various HCV genotypes. The data is presented as IC50 values from biochemical assays and EC50 values from cell-based replicon assays.

Table 1: Biochemical Inhibitory Potency (IC50, nM) Against Purified NS3/4A Protease
Protease InhibitorGenotype 1aGenotype 1bGenotype 2aGenotype 2bGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound 3.54.07.77.911.36.04.05.3
Paritaprevir 0.90.214.01.123.00.7--
Grazoprevir 0.40.031.30.41.10.20.20.3

Data compiled from Ng et al., 2017.[1]

Table 2: Antiviral Activity in HCV Replicon Cells (EC50, nM)
Protease InhibitorGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound 0.340.210.861.90.430.274.6
Paritaprevir 1.10.31110190.41--
Grazoprevir 0.40.114840.2--
Simeprevir -------
Boceprevir -200-400---200-400-
Telaprevir -------

A separate study evaluating various protease inhibitors against SARS-CoV-2 in Vero E6 cells reported the following EC50 values, which are not directly comparable to HCV replicon data but provide a different context of antiviral activity: simeprevir (15 µM), boceprevir (~40 µM), telaprevir (~40 µM), paritaprevir (22 µM), grazoprevir (42 µM), and this compound (>178 µM).[6][7]

Activity Against Resistance-Associated Substitutions (RASs)

This compound has demonstrated a high barrier to resistance and maintains activity against many of the common NS3 amino acid substitutions that confer resistance to other approved protease inhibitors.[1]

Table 3: Fold Change in EC50 of this compound Against Common NS3 RASs in Genotype 1a Replicons
NS3 SubstitutionFold Change in EC50 vs. Wild Type
Q80K0.6
V36M0.6
R155K2.6
A156T130
D168A2.5
D168V1.7

Data compiled from Ng et al., 2017.[1]

Experimental Protocols

Biochemical Assay for NS3/4A Protease Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified HCV NS3/4A protease.

Methodology:

  • Enzyme and Substrate: Recombinant purified NS3/4A protease from various HCV genotypes is used. A fluorogenic peptide substrate, such as Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2, is utilized. The cleavage of this substrate by the protease results in a detectable fluorescent signal.

  • Assay Conditions: The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucoside).

  • Procedure:

    • The purified NS3/4A protease is pre-incubated with varying concentrations of the test compound (e.g., this compound) in assay plates.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percent inhibition at each compound concentration is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

HCV Replicon Assay for Antiviral Activity

Objective: To determine the half-maximal effective concentration (EC50) of a compound in a cell-based model of HCV replication.

Methodology:

  • Cell Line: Human hepatoma cells (Huh-7) or their derivatives (e.g., Huh-7.5, Huh7-Lunet) that are highly permissive for HCV replication are used.[8][9][10] These cells stably harbor a subgenomic HCV replicon.

  • Replicon Construct: The replicon is a self-replicating HCV RNA that contains the non-structural proteins (including NS3/4A) but lacks the structural proteins, making it non-infectious. Often, a reporter gene, such as firefly or Renilla luciferase, is engineered into the replicon, allowing for easy quantification of replication levels.[8][11]

  • Procedure:

    • Huh-7 cells containing the HCV replicon are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the test compound.

    • After a defined incubation period (e.g., 72 hours), the cells are lysed.

    • The activity of the reporter enzyme (luciferase) is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The percent inhibition of replication at each compound concentration is calculated relative to a vehicle-treated control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve. Cytotoxicity of the compound is often assessed in parallel to ensure that the observed reduction in replication is not due to cell death.[8]

cluster_workflow Antiviral Potency Assay Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Measurement Endpoint Measurement Incubation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis End End Data Analysis->End

Caption: Generalized Experimental Workflow for Antiviral Potency Testing.

Conclusion

This compound exhibits potent in vitro activity against a wide range of HCV genotypes, as demonstrated in both biochemical and cell-based replicon assays. Its performance, particularly against genotype 3, and its favorable resistance profile position it as a highly effective component of combination therapies for HCV infection. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel HCV protease inhibitors.

References

Glecaprevir's In Vitro Barrier to Resistance: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro resistance profile of Glecaprevir reveals a high barrier to resistance, particularly when compared with other leading Hepatitis C virus (HCV) NS3/4A protease inhibitors. This guide provides a comparative analysis of this compound's performance against key resistance-associated substitutions (RASs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a cornerstone of modern Hepatitis C therapy, demonstrates potent pangenotypic activity and a favorable resistance profile. In vitro studies are crucial for elucidating the mechanisms of resistance and comparing the resilience of antiviral agents. This guide synthesizes available in vitro data to offer a clear comparison of this compound with other NS3/4A protease inhibitors, namely Grazoprevir, Voxilaprevir, and Paritaprevir.

Comparative In Vitro Efficacy Against Wild-Type and Resistant Variants

The following table summarizes the in vitro activity of this compound and its comparators against wild-type (WT) HCV replicons and key NS3 resistance-associated substitutions (RASs). The data is presented as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication in the presence of the substitution compared to the wild-type virus. A lower fold change indicates a higher barrier to resistance.

TargetGenotypeAmino Acid SubstitutionThis compound (Fold Change in EC50)Grazoprevir (Fold Change in EC50)Voxilaprevir (Fold Change in EC50)Paritaprevir (Fold Change in EC50)
NS3 1aWild-Type (nM)0.21 - 0.850.4 - 0.70.33 - 3.90.06 - 0.6
1bWild-Type (nM)0.29 - 0.830.10.38 - 3.30.02
3aWild-Type (nM)1.9 - 4.619 - 83.65.8 - 6.119
1aA156T5.3 - 8.8>1000>38290
1aA156V11 - 100>1000>381600
1aD168A2.3137.13.2110
1aD168V1.847.12.5110
1aR155K1.13.32.116
1aQ80K1.01.01.11.0

Data compiled from multiple in vitro studies. Fold change values can vary based on the specific replicon system and assay conditions used.

This compound demonstrates potent activity against a wide range of HCV genotypes in its wild-type form.[1][2] Notably, it retains significant activity against the A156T and A156V substitutions in genotype 1a, which confer high-level resistance to many other protease inhibitors.[1][3] While the A156T substitution does reduce this compound's susceptibility, the resulting fold change is substantially lower than that observed for Grazoprevir and Paritaprevir. Furthermore, replicons with A156T/V substitutions have been shown to have low replication efficiency in vitro, suggesting a high genetic barrier to the emergence of clinically relevant resistance.[1][3]

Against other key RASs at positions D168, R155, and Q80, this compound consistently shows minimal to no loss of activity, highlighting its robust resistance profile.[1] In contrast, while Grazoprevir is potent against wild-type viruses, its efficacy is significantly compromised by substitutions at the D168 position.

Experimental Protocols

The in vitro resistance data presented is primarily generated using HCV subgenomic replicon assays. The following is a generalized protocol for such an assay.

HCV Replicon-Based In Vitro Resistance Assay

1. Cell Culture and Replicons:

  • Cell Line: Human hepatoma cell lines, most commonly Huh-7 or their derivatives, that are highly permissive for HCV replication are used.

  • HCV Replicons: Subgenomic HCV RNA molecules that can autonomously replicate within the host cells are utilized. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification of viral replication and a selectable marker (e.g., neomycin phosphotransferase) for the establishment of stable cell lines.

2. Generation of Resistant Replicons:

  • Site-Directed Mutagenesis: To assess the impact of specific RASs, desired mutations are introduced into the wild-type replicon DNA using site-directed mutagenesis kits. The mutated DNA is then used as a template for in vitro transcription to generate RNA replicons.

  • Resistance Selection: To identify novel RASs, stable replicon-containing cell lines are cultured in the presence of increasing concentrations of the antiviral drug. Cells that survive and proliferate harbor replicons with mutations that confer resistance.

3. Antiviral Susceptibility Testing:

  • Transient Transfection: In vitro transcribed wild-type or mutant replicon RNA is transfected into Huh-7 cells.

  • Drug Treatment: The transfected cells are then seeded into multi-well plates and treated with serial dilutions of the NS3/4A protease inhibitors.

  • Quantification of Replication: After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified. If a luciferase reporter is used, cell lysates are assayed for luciferase activity.

  • EC50 Determination: The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the replication levels against the drug concentrations and fitting the data to a dose-response curve.

  • Fold-Change Calculation: The fold change in EC50 for a mutant replicon is calculated by dividing its EC50 value by the EC50 value of the wild-type replicon.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Replicon Preparation cluster_assay Antiviral Assay cluster_selection Resistance Selection wt_replicon Wild-Type HCV Replicon Plasmid sdm Site-Directed Mutagenesis wt_replicon->sdm ivt In Vitro Transcription wt_replicon->ivt mut_replicon Mutant HCV Replicon Plasmid sdm->mut_replicon mut_replicon->ivt wt_rna Wild-Type RNA ivt->wt_rna mut_rna Mutant RNA ivt->mut_rna transfection Transfection into Huh-7 Cells wt_rna->transfection mut_rna->transfection drug_treatment Treatment with Serial Drug Dilutions transfection->drug_treatment incubation 48-72h Incubation drug_treatment->incubation quantification Quantification of Replication (e.g., Luciferase Assay) incubation->quantification ec50 EC50 Calculation quantification->ec50 stable_cells Stable Replicon Cell Line drug_pressure Culture with Increasing Drug Concentrations stable_cells->drug_pressure colony_selection Selection of Resistant Colonies drug_pressure->colony_selection sequencing Sequencing to Identify RASs colony_selection->sequencing

Caption: Experimental workflow for in vitro HCV resistance testing.

mechanism_of_action cluster_virus HCV Replication Cycle cluster_drug Drug Intervention hcv_rna HCV RNA Genome polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns3_4a NS3/4A Protease polyprotein->ns3_4a Self-cleavage ns_proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) ns3_4a->ns_proteins Cleavage replication_complex Replication Complex (Viral RNA Synthesis) ns_proteins->replication_complex replication_complex->hcv_rna Replication This compound This compound (NS3/4A Inhibitor) This compound->ns3_4a Inhibits

Caption: Mechanism of action of this compound.

genetic_barrier Comparative Genetic Barrier to Resistance cluster_this compound This compound cluster_comparator Other PIs (e.g., Grazoprevir) g_wt Wild-Type Virus (Susceptible) g_a156 A156T/V (Reduced Susceptibility, Low Fitness) g_wt->g_a156 Single Mutation c_wt Wild-Type Virus (Susceptible) c_d168 D168A/V (High-Level Resistance) c_wt->c_d168 Single Mutation

Caption: this compound's higher genetic barrier to resistance.

Conclusion

The in vitro data strongly supports the characterization of this compound as an NS3/4A protease inhibitor with a high barrier to resistance. Its ability to maintain potent activity against key RASs that significantly impact other drugs in its class, combined with the reduced fitness of viruses that do acquire this compound-specific mutations, underscores its robust profile. This comparative assessment provides valuable insights for researchers and clinicians in the ongoing effort to combat Hepatitis C.

References

Unraveling the Synergistic Potential of Glecaprevir in Combination Therapies for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of Hepatitis C Virus (HCV) therapeutics, the strategic combination of direct-acting antivirals (DAAs) is paramount to achieving high sustained virologic response (SVR) rates, overcoming drug resistance, and shortening treatment durations. Glecaprevir, a potent inhibitor of the HCV NS3/4A protease, forms the backbone of the successful pangenotypic combination therapy with the NS5A inhibitor, pibrentasvir. This guide provides a comprehensive analysis of the synergistic effects of this compound with other anti-HCV compounds, supported by available experimental data and detailed methodologies to facilitate further research and development in this critical area.

This compound: Mechanism of Action

This compound targets the HCV NS3/4A protease, a crucial enzyme responsible for the proteolytic cleavage of the HCV polyprotein into mature non-structural proteins essential for viral replication. By inhibiting this protease, this compound effectively disrupts the viral life cycle.

In Vitro Synergy of this compound with Other Anti-HCV Agents

While extensive clinical data supports the high efficacy of this compound in its fixed-dose combination with pibrentasvir, detailed in vitro studies quantifying the synergistic, additive, or antagonistic effects of this compound with a broader range of anti-HCV compounds are less abundant in publicly available literature. However, general trends for the class of NS3/4A protease inhibitors have been established through in vitro studies utilizing HCV replicon systems.

General Findings for NS3/4A Protease Inhibitors:

In vitro combination studies using HCV replicon assays have shown that combinations of NS3/4A protease inhibitors with other DAA classes, such as NS5B polymerase inhibitors and NS5A inhibitors, generally result in additive to slightly antagonistic effects. In contrast, combinations between NS5A inhibitors and nucleoside NS5B polymerase inhibitors have demonstrated clear synergism.

This suggests that while the combination of this compound with other classes of DAAs is clinically effective, the interaction at a cellular level may be more complex than simple synergy. The profound success of the this compound/pibrentasvir regimen is likely attributable to the high potency of both agents against their respective targets and their distinct resistance profiles, which together create a high barrier to the emergence of resistant viral variants.

Clinical Evidence of Synergistic Efficacy

The most compelling evidence for the synergistic or additive effects of this compound comes from extensive clinical trials and real-world data of the this compound/pibrentasvir (G/P) combination therapy. This regimen has consistently demonstrated high SVR rates across all major HCV genotypes, in treatment-naïve and treatment-experienced patients, and in those with compensated cirrhosis.

Furthermore, several studies and case reports have documented the successful use of this compound/pibrentasvir in combination with other DAAs, such as sofosbuvir, and/or ribavirin as salvage therapy for patients who have failed previous DAA regimens. This clinical utility in difficult-to-treat populations underscores the potent combined antiviral activity of these regimens.

Table 1: Clinical Efficacy of this compound-Based Combination Therapies
Combination TherapyPatient PopulationHCV Genotype(s)SVR12 RateCitation(s)
This compound/PibrentasvirTreatment-Naïve, Non-Cirrhotic1-697.5%[1]
This compound/PibrentasvirTreatment-Naïve, Compensated Cirrhosis1-697.9%[1]
This compound/PibrentasvirDAA-Experienced1-391-98%[1]
This compound/Pibrentasvir + SofosbuvirDAA-Experienced (Salvage Therapy)1, 3Case-dependent success[2][3]
This compound/Pibrentasvir + RibavirinTreatment-Naïve1-6Variable, dependent on treatment duration[4]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The HCV replicon system is a cornerstone for the in vitro evaluation of anti-HCV compounds. This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Preparation: Prepare serial dilutions of this compound and the other test compounds in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates.

    • After cell attachment, treat the cells with various concentrations of the individual drugs and their combinations.

    • Incubate the plates for a defined period (e.g., 72 hours).

  • Quantification of HCV Replication: Measure the level of HCV RNA replication. A common method is to use a replicon expressing a reporter gene, such as luciferase. The luciferase activity is measured using a luminometer and is proportional to the level of HCV RNA.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each compound, which is the concentration that inhibits 50% of HCV replication.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Typically, serial dilutions of this compound are added to the columns, and serial dilutions of the second compound are added to the rows.

  • Cell Seeding and Treatment: Seed the HCV replicon cells into the wells and incubate with the drug combinations for 72 hours.

  • Measurement of Antiviral Effect: Quantify HCV replication in each well as described in the HCV replicon assay protocol.

  • Data Analysis and Combination Index (CI) Calculation: The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where:

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone, respectively, that inhibit a certain percentage (x%) of viral replication.

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination, respectively, that also inhibit x% of viral replication.

    The interpretation of the CI value is as follows:

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action and the experimental approach to synergy testing, the following diagrams are provided.

HCV_Lifecycle cluster_cell Hepatocyte cluster_drugs Drug Targets Entry Entry Uncoating Uncoating Entry->Uncoating HCV_RNA HCV_RNA Uncoating->HCV_RNA Release of genomic RNA Translation_Polyprotein_Processing Translation & Polyprotein Processing Viral_Proteins Viral_Proteins Translation_Polyprotein_Processing->Viral_Proteins Cleavage RNA_Replication RNA Replication Assembly Assembly RNA_Replication->Assembly New viral RNA Release Release Assembly->Release Maturation HCV_RNA->Translation_Polyprotein_Processing Translation HCV_RNA->RNA_Replication Template Viral_Proteins->RNA_Replication Formation of Replication Complex Viral_Proteins->Assembly Structural proteins This compound This compound This compound->Translation_Polyprotein_Processing Inhibits NS3/4A Protease NS5A_Inhibitors NS5A Inhibitors (e.g., Pibrentasvir) NS5A_Inhibitors->RNA_Replication Inhibit NS5A NS5B_Inhibitors NS5B Inhibitors (e.g., Sofosbuvir) NS5B_Inhibitors->RNA_Replication Inhibit NS5B Polymerase

Caption: HCV life cycle and targets of direct-acting antivirals.

Synergy_Workflow cluster_workflow In Vitro Synergy Testing Workflow Prepare_Cells Prepare HCV Replicon Cells Checkerboard_Assay Perform Checkerboard Assay (96-well plate) Prepare_Cells->Checkerboard_Assay Drug_Dilutions Prepare Serial Dilutions of this compound & Test Compound Drug_Dilutions->Checkerboard_Assay Incubation Incubate for 72 hours Checkerboard_Assay->Incubation Measure_Replication Measure HCV Replication (e.g., Luciferase Assay) Incubation->Measure_Replication Data_Analysis Data Analysis Measure_Replication->Data_Analysis CI_Calculation Calculate Combination Index (CI) Data_Analysis->CI_Calculation Determine_Interaction Determine Interaction (Synergy, Additivity, Antagonism) CI_Calculation->Determine_Interaction

References

Safety Operating Guide

Navigating the Safe Disposal of Glecaprevir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Glecaprevir, a direct-acting antiviral agent used in the treatment of Hepatitis C. Adherence to these guidelines is crucial for minimizing occupational exposure and preventing the release of active pharmaceutical ingredients into the environment.

Core Principles of this compound Disposal

The disposal of this compound, as with any pharmaceutical waste, must be conducted in accordance with local, state, and federal regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following table summarizes the key considerations and recommended actions for the disposal of this compound.

Disposal ConsiderationRecommended ActionRegulatory Context
Waste Classification Determine if this compound waste is classified as hazardous or non-hazardous according to EPA regulations or local equivalents. This will dictate the disposal pathway.Resource Conservation and Recovery Act (RCRA)
Unused or Expired this compound Dispose of as pharmaceutical waste through a licensed hazardous waste contractor. Do not discard in regular trash or down the drain.[2][3]EPA, DEA, and state-specific regulations
Contaminated Materials (e.g., PPE, labware) Segregate from general waste. Dispose of in appropriately labeled containers for pharmaceutical waste.[4]Institutional EHS protocols, OSHA standards
Empty Containers Triple-rinse with a suitable solvent (e.g., ethanol, DMSO). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, pending institutional policies.RCRA guidelines on empty containers
Aqueous Solutions Do not discharge to the sewer system.[2][5] Collect in a designated, labeled waste container for disposal via a licensed waste management company.Clean Water Act, local wastewater discharge permits

Procedural Workflow for this compound Disposal

The following diagram outlines the step-by-step process for the proper disposal of this compound from the point of generation to final disposal. This workflow is designed to ensure safety and regulatory compliance throughout the disposal process.

Glecaprevir_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal start This compound Waste Generated (Unused product, contaminated labware, etc.) classify Classify Waste (Hazardous vs. Non-Hazardous) start->classify contain Place in Designated, Leak-Proof, and Labeled Waste Container classify->contain Segregate based on classification labeling Label Container with: 'Hazardous Waste - Pharmaceuticals', Contents, and Date contain->labeling storage Store in a Secure, Ventilated, and Designated Area Away from Incompatible Materials labeling->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor storage->disposal_vendor manifest Complete Hazardous Waste Manifest (if applicable) disposal_vendor->manifest final_disposal Final Disposal via Incineration or other Approved Method manifest->final_disposal

A procedural workflow for the safe disposal of this compound.

Experimental Protocols for Decontamination

Objective: To effectively decontaminate surfaces and non-disposable equipment that have come into contact with this compound.

Materials:

  • 70% Ethanol or Isopropanol

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses[1][6]

  • Absorbent wipes

  • Designated chemical waste container

Procedure:

  • Don appropriate PPE. This includes, at a minimum, chemical-resistant gloves, a lab coat, and safety glasses.[1][6]

  • Prepare the decontamination solution. A 70% solution of ethanol or isopropanol is generally effective for wiping down surfaces.

  • Wipe the contaminated area. Liberally apply the decontamination solution to an absorbent wipe and thoroughly wipe the contaminated surface. For equipment, ensure all potentially contaminated parts are wiped.

  • Collect all waste. All used wipes and any other disposable materials used in the decontamination process should be placed in the designated hazardous waste container for this compound-contaminated waste.

  • Allow surfaces to air dry. Ensure the area is well-ventilated.

  • Doff PPE correctly. Remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream. Wash hands thoroughly with soap and water.

Note: This is a general decontamination procedure. For significant spills, consult your institution's specific spill response protocol.

Safety and Handling Precautions

When handling this compound, it is essential to adhere to the safety precautions outlined in the Safety Data Sheet (SDS).[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, to avoid skin and eye contact.[1][6]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Dust Formation: When handling the solid form, take care to avoid the formation of dust.[1]

  • Spill Response: In the event of a spill, evacuate the area if necessary and follow your institution's established spill cleanup procedures. Small spills can typically be absorbed with an inert material and collected into a sealed container for disposal.[1]

By adhering to these disposal procedures and safety precautions, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment.

References

Personal protective equipment for handling Glecaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Glecaprevir in a laboratory setting. Adherence to these procedures is essential for personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.[1][2]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[3]Provides a robust barrier against contamination. Nitrile offers good chemical resistance and is a suitable alternative for those with latex allergies.[3][4][5]
Eye Protection Safety goggles with side-shields.Protects eyes from dust particles and accidental splashes.[1]
Skin and Body Protection A fully buttoned laboratory coat or impervious clothing.Prevents contact of this compound with skin and clothing.[1]
Respiratory Protection A suitable respirator should be used when handling the powder outside of a certified chemical fume hood or ventilated enclosure to avoid inhalation of dust.[1]Minimizes the risk of inhaling fine particles of the compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust generation and inhalation.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[1]

Spill Response Plan:

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Immediate Actions : Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]

  • Don Appropriate PPE : Before cleaning the spill, put on the required PPE as detailed in the table above.

  • Containment of Powder Spills : Gently cover the spilled powder with a damp paper towel or absorbent material to avoid creating dust.[6]

  • Cleanup :

    • For small spills, carefully wipe up the material with damp absorbent pads.

    • For larger spills, use an inert absorbent material to cover the spill.[7]

    • Use a scoop or other suitable tools to collect the absorbed material and place it into a sealable, properly labeled hazardous waste container.[6][7]

  • Decontamination : Clean the spill area thoroughly with a detergent solution followed by a rinse with water.[6]

  • Waste Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local regulations.[6]

Disposal Plan:

  • Waste Characterization : While this compound is not explicitly categorized as hazardous waste by all regulatory bodies, it is prudent to handle it as a potent pharmaceutical compound.

  • Containerization : Collect all waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, in a clearly labeled, sealed container for hazardous waste.[7]

  • Disposal Route : Dispose of the waste through a licensed chemical waste disposal service, adhering to all federal, state, and local environmental regulations.[1][2] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

Safety data sheets indicate that there are no established occupational exposure limit values for this compound.[1][2][8][9] In the absence of official limits, a conservative approach of minimizing all potential exposure is strongly advised.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Glecaprevir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weighing and Transferring of this compound Powder C->D Begin Work E Performing Experimental Procedures D->E F Decontaminate Work Surfaces E->F J Evacuate Area & Restrict Access E->J If Spill Occurs cluster_cleanup cluster_cleanup G Segregate and Label all This compound-Contaminated Waste F->G H Dispose of Waste via Licensed Chemical Waste Service G->H I Remove PPE and Wash Hands Thoroughly H->I K Don Full PPE J->K L Cover Spill with Damp Absorbent Material K->L M Collect Contaminated Material into Hazardous Waste Container L->M N Decontaminate Spill Area M->N N->G

This compound Handling and Disposal Workflow

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.